1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Description
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Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXIVMYOLYCNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390244 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-61-1 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic pathway starting from readily available materials, outlines precise experimental protocols, and presents a thorough characterization of the target molecule.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, from ethyl acetoacetate, triethyl orthoformate, and methylhydrazine. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of complex organic molecules. It covers its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.
Chemical Identity and Core Properties
This compound is a heterocyclic compound widely utilized as a reactive intermediate in organic synthesis.[1] Its structure features a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with two methyl groups and a reactive carbonyl chloride moiety.
Chemical Structure:
The structure consists of a 1,3-dimethylated pyrazole ring with a carbonyl chloride group at the 4-position.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Reference |
| CAS Number | 113100-61-1 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1][2] |
| IUPAC Name | 1,3-dimethylpyrazole-4-carbonyl chloride | [2] |
| SMILES | CC1=NN(C=C1C(=O)Cl)C | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in acetone, insoluble in water.[1] | |
| Storage | Store at 2°C - 8°C.[1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Synthesis Workflow:
The diagram below illustrates the conversion of the carboxylic acid to the acyl chloride, a crucial step that activates the carboxyl group for subsequent reactions.
References
Navigating the Solubility Landscape of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its reactivity as an acyl chloride makes it a versatile reagent for introducing the 1,3-dimethylpyrazole-4-carboxamide moiety into various molecular scaffolds. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic intermediates and final products. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for its application in synthetic chemistry.
Core Concepts: Solubility in Organic Solvents
The solubility of a compound is determined by the interplay of intermolecular forces between the solute and the solvent. For this compound, its polarity, hydrogen bonding capabilities, and molecular size are key determinants of its solubility profile.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative observations, we can infer its likely solubility behavior. The compound is known to be soluble in acetone and insoluble in water[1]. Acyl chlorides are also known to react with water, which would preclude the determination of a stable solubility value in aqueous media.
The following table summarizes the expected qualitative solubility in common organic solvents. It is important to note that these are estimations and should be experimentally verified for specific applications.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility |
| Acetone | C₃H₆O | 20.7 | Soluble[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Likely Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Likely Soluble |
| Acetonitrile | C₂H₃N | 37.5 | Likely Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Insoluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
| Water | H₂O | 80.1 | Insoluble (reactive)[1] |
Note: The expected solubilities are based on general principles of "like dissolves like" and the known reactivity of acyl chlorides. Experimental verification is crucial.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method is adapted from established principles of solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selection of anhydrous organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., acetone, dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted solutions using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.
-
-
Calculation of Solubility:
-
From the HPLC data and the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
-
Reporting:
-
Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Logical Workflow in a Synthetic Application
The solubility of this compound is a critical parameter in its application as a reagent in organic synthesis. A common application of such a compound is in the formation of amides, which are prevalent in many biologically active molecules. The following diagram illustrates a typical workflow for an amide coupling reaction.
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, a systematic approach to its determination is feasible and highly recommended for its effective use in research and development. The provided experimental protocol offers a robust framework for generating this critical data. Understanding the solubility and reactivity of this versatile building block is essential for the successful synthesis of novel compounds with potential applications in medicine and agriculture. The logical workflow presented highlights the practical importance of solubility in the context of a common synthetic transformation, providing a guide for researchers in the field.
References
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The notable success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (for erectile dysfunction), and several kinase inhibitors in oncology has cemented its importance in drug discovery.[1][4][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrazole ring, focusing on methodologies, quantitative data, and experimental protocols relevant to researchers in the field.
Core Synthetic Strategies
The construction of the pyrazole ring predominantly relies on cyclocondensation reactions. These methods are versatile, allowing for the introduction of diverse substituents, which is crucial for tuning the pharmacological profile of the resulting derivatives.[6] The primary approaches include the reaction of a hydrazine derivative with a 1,3-difunctional compound, multicomponent reactions, and 1,3-dipolar cycloadditions.[2]
Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
The most fundamental and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[3][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, typically under acidic or basic conditions.[7][8]
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6][9]
General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.
Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole via Nano-ZnO Catalysis [2][6]
This protocol describes an efficient and environmentally friendly approach using a nano-ZnO catalyst.
-
Materials: Phenylhydrazine (1 mmol), Ethyl acetoacetate (1 mmol), Nano-ZnO catalyst.
-
Procedure:
-
A mixture of phenylhydrazine and ethyl acetoacetate is prepared.
-
The nano-ZnO catalyst is added to the mixture.
-
The reaction is carried out under controlled, typically solvent-free or minimal solvent, conditions with heating.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This often involves filtering the catalyst and removing any solvent. The crude product is then purified, typically by recrystallization.
-
-
Advantages: This method boasts excellent yields (up to 95%), short reaction times, and a straightforward work-up procedure.[2][6]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another classical and effective route involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[11][12] This method first forms a pyrazoline intermediate via Michael addition, which is then oxidized to the corresponding aromatic pyrazole.[2]
General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.
Experimental Protocol: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate [13][14]
-
Materials: Substituted chalcone (0.01 mol), hydrazine hydrate (0.01 mol), glacial acetic acid or formic acid (25 mL).
-
Procedure:
-
A mixture of the chalcone and hydrazine hydrate is refluxed in an acidic medium (e.g., acetic acid) for 6-8 hours.[12][13]
-
The reaction progress is monitored by TLC.[12]
-
After completion, the reaction mixture is cooled and poured into ice-cold water.[13]
-
The resulting precipitate (the pyrazoline or pyrazole product) is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[12][13]
-
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have gained significant popularity for synthesizing complex pyrazole derivatives in a single step, adhering to the principles of green chemistry by maximizing pot, atom, and step economy (PASE).[15][16] These reactions involve the combination of three or more starting materials in a one-pot synthesis.[15]
A common four-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[15][17]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [15]
-
Materials: Aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), piperidine (5 mol%).
-
Procedure:
-
All reactants are mixed in an aqueous medium at room temperature.
-
Piperidine is added as a catalyst.
-
The mixture is stirred vigorously for approximately 20 minutes.
-
The product precipitates from the reaction mixture and is collected by filtration.
-
-
Advantages: This method is time-efficient, proceeds in an environmentally friendly aqueous medium, and results in high yields (85-93%).[15]
Quantitative Data Summary
The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for easy comparison of their efficiency.
Table 1: Comparison of Catalysts and Conditions for Knorr-type Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Solvent-free | Short | 95% | [2][6] |
| 1,3-Diketones | Aryl hydrazines | AgOTf (1 mol%) / RT | 1 h | up to 99% | [6] |
| 1,3-Diketones | Hydrazine hydrochloride | Aprotic dipolar solvents | - | Good | [2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 h | 79% | [18][19] |
Table 2: Yields from Multicomponent Syntheses
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[15] | | Four-component | Aldehyde, Hydrazine, β-ketoester, Malononitrile | Piperidine / Water, RT | 20 min | 85-93% |[15] | | Four-component | Aldehyde, Dimedone, Pyrazolone, Et₂NH | Water, RT | 1-12 h | 40-78% |[15] | | Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP / RT | 6 h | Good to Excellent |[20] | | Four-component | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine | Solar radiation / Catalyst-free | 3-4 min | High |[17] |
Signaling Pathways and Biological Relevance
The therapeutic effects of pyrazole derivatives often stem from their ability to modulate specific biological signaling pathways. A prime example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][21]
Celecoxib and the COX-2 Pathway: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[21][22] Celecoxib selectively binds to and inhibits COX-2, reducing the production of inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the stomach lining.[22] This selectivity reduces the gastrointestinal side effects common to non-selective NSAIDs.[5]
Recent studies have also uncovered COX-2-independent pathways for Celecoxib. It can induce antioxidant and anti-inflammatory genes in vascular endothelium through a novel pathway involving mitochondrial reactive oxygen species (mROS), AMP-activated protein kinase (AMPK), CREB, and Nrf2.[23]
Diagrams and Workflows
Logical Flow of Pyrazole Synthesis Strategies
The following diagram illustrates the primary synthetic routes leading to the pyrazole core.
Caption: Primary synthetic pathways to the pyrazole scaffold.
General Experimental Workflow for Pyrazole Synthesis
This diagram outlines a typical workflow from reaction setup to final product characterization.
Caption: Standard laboratory workflow for pyrazole synthesis.
Celecoxib's COX-2 Independent Signaling Pathway
This diagram illustrates the recently discovered cytoprotective pathway activated by Celecoxib in endothelial cells.
Caption: COX-2 independent cytoprotective pathway of Celecoxib.
Conclusion
The synthesis of pyrazole derivatives is a rich and well-established field, yet it continues to evolve with the advent of greener, more efficient methodologies like multicomponent and catalyzed reactions. The Knorr synthesis and its variations remain the cornerstone of pyrazole construction, offering reliability and versatility. For researchers and drug development professionals, a thorough understanding of these synthetic routes, coupled with insights into the biological pathways these molecules modulate, is essential for designing the next generation of pyrazole-based therapeutics. The protocols and data summarized herein provide a solid foundation for practical application and further innovation in this critical area of medicinal chemistry.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. longdom.org [longdom.org]
- 12. ijirt.org [ijirt.org]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. news-medical.net [news-medical.net]
- 22. ClinPGx [clinpgx.org]
- 23. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While it is compiled from various safety resources, a specific, comprehensive SDS for 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 113100-61-1) was not publicly available at the time of writing. The information provided is based on the general properties of acyl chlorides and safety data for structurally similar pyrazole compounds. All personnel handling this chemical should consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure combines a pyrazole ring, a known pharmacophore, with a reactive acyl chloride functional group. This reactivity, while synthetically useful, also necessitates stringent safety and handling precautions to mitigate potential hazards. This guide provides a detailed overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound.
Hazard Identification and Classification
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage, or H319: Causes serious eye irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |
Note: These classifications are inferred from safety data for similar pyrazole derivatives and the general reactivity of acyl chlorides.[1][2][3][4][5][6]
Key Hazards:
-
Corrosive: As an acyl chloride, it is expected to be highly corrosive to skin, eyes, and mucous membranes.[1][7]
-
Moisture Sensitive: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.[7][8]
-
Respiratory Irritant: Inhalation of dust or vapors may cause severe respiratory tract irritation.[1][2][5]
Quantitative Safety Data
Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not available in the public domain. Occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound. In the absence of specific data, it must be handled with a high degree of caution, assuming high toxicity.
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE.
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the corrosive material. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects against skin exposure and potential splashes. |
| Respiratory Protection | Use only in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required. | Prevents inhalation of corrosive and irritating dust or vapors. |
Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an appropriate fire extinguisher (dry chemical or CO2) readily accessible.[8]
-
An emergency eyewash station and safety shower must be in close proximity and tested.
-
All necessary PPE should be inspected and worn correctly before handling the chemical.
-
-
Handling:
-
Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[7]
-
As it is moisture-sensitive, use in a dry environment and with dry equipment. Consider working under an inert atmosphere (e.g., nitrogen or argon) for prolonged procedures.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Use non-sparking tools and equipment.[8]
-
Ground and bond metal containers during transfer to prevent static discharge.[8]
-
-
Storage:
-
Store in a tightly sealed container, preferably the original manufacturer's container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]
-
Store away from incompatible materials such as water, alcohols, amines, and strong bases.[7][8] A corrosives cabinet is recommended.
-
Consider storing inside a secondary container with a desiccant.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Visualizations
The following diagrams illustrate key safety workflows and chemical relationships relevant to the handling of this compound.
Caption: Safe handling workflow for hazardous chemicals.
Caption: Incompatibility of acyl chlorides.
References
- 1. nbinno.com [nbinno.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.es [fishersci.es]
- 7. nj.gov [nj.gov]
- 8. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of pyrazole chemistry is a compelling narrative of serendipitous discovery, methodical investigation, and profound impact on science and medicine. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become a cornerstone in the development of a vast array of pharmaceuticals, agrochemicals, and materials. This technical guide delves into the seminal discoveries that first brought pyrazoles to light, provides detailed experimental protocols from foundational publications, and explores the intricate signaling pathways through which these compounds exert their powerful biological effects.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The journey into the world of pyrazole-based compounds began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr unexpectedly discovered a new class of compounds. His foundational work, the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] This reaction, elegant in its simplicity and remarkable in its versatility, remains a fundamental method for constructing the pyrazole ring to this day.[3]
The first pyrazole derivative synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone, a precursor to the first commercially successful synthetic drug, Antipyrine (phenazone).[4][5] This discovery marked a pivotal moment in medicinal chemistry, demonstrating that synthetic molecules could possess potent therapeutic properties.
Experimental Protocols: A Glimpse into Knorr's Laboratory
To truly appreciate the dawn of pyrazole chemistry, it is essential to examine the experimental methodologies of the time. The following protocol is a detailed reconstruction of Ludwig Knorr's original 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone, supplemented with details from modern interpretations to ensure clarity and reproducibility.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)
-
Reactants:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
-
Procedure:
-
In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are combined. The original publication mentions an exothermic reaction upon mixing.[4][6]
-
The mixture is heated, leading to the formation of an oily condensation product and the elimination of water.[4][6]
-
Continued heating of the oily intermediate results in intramolecular cyclization and the elimination of ethanol, yielding the crude pyrazolone product.[4][6]
-
Upon cooling, the crude product solidifies and can be collected.[4][6]
-
Modern protocols specify recrystallization from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[7]
-
A Modernized Knorr-Type Synthesis of a Pyrazolone
The following is a more detailed protocol for a similar Knorr-type reaction, providing specific quantities and conditions that are often omitted in historical papers.[8]
-
Reactants and Reagents:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for one hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of water and allow it to air dry.
-
Determine the mass of the product to calculate the percent yield and measure its melting point.
-
| Compound | Reactants | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine, Ethyl acetoacetate | Heating | Not explicitly stated in original paper | 127 | [4][9] |
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate, Hydrazine hydrate | 100°C, 1 hour, Acetic acid catalyst | High | Not specified | [8] |
| 1,3,5-substituted pyrazoles | Phenylhydrazone, Ethyl acetoacetate | nano-ZnO catalyst, room temperature | 95% | Not specified | [1] |
Table 1: Quantitative Data for Selected Knorr Pyrazole Syntheses.
Alternative Historical Routes to the Pyrazole Core
While the Knorr synthesis was the first and remains the most prominent method for pyrazole synthesis, other important historical methods were developed that expanded the toolkit of the organic chemist.
The Pechmann Pyrazole Synthesis
In 1898, the German chemist Hans von Pechmann discovered another route to the parent pyrazole ring.[2][10] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[2][11] This method, while historically significant, is less commonly used today due to the hazardous nature of diazomethane.
The Pharmacological Era: Pyrazole-Based Compounds as Drugs
The initial discovery of the antipyretic properties of antipyrine opened the floodgates for the exploration of pyrazole derivatives as therapeutic agents.[5] Over the following century, a vast number of pyrazole-containing drugs have been developed, targeting a wide range of diseases. These compounds have found applications as anti-inflammatory agents, analgesics, anticancer drugs, and treatments for erectile dysfunction, among others.[12][13]
Signaling Pathways of Key Pyrazole-Based Drugs
The efficacy of pyrazole-based drugs stems from their ability to interact with specific biological targets and modulate key signaling pathways. The following sections detail the mechanisms of action for three prominent examples.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14] By selectively targeting COX-2 over the related COX-1 enzyme, celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[14]
Sildenafil: A Phosphodiesterase-5 Inhibitor
Sildenafil (Viagra®) is a widely known pyrazole-based drug used to treat erectile dysfunction.[15] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[15] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, sildenafil allows cGMP to accumulate, thereby enhancing and prolonging the physiological response to sexual stimulation.[15]
Ruxolitinib: A JAK-STAT Pathway Inhibitor
Ruxolitinib (Jakafi®) is a pyrazole-based drug used to treat myelofibrosis and other myeloproliferative neoplasms. It functions as an inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which is activated by cytokines and growth factors and plays a key role in cell proliferation and inflammation. By inhibiting JAK1 and JAK2, ruxolitinib disrupts this signaling cascade, leading to reduced cell proliferation and a decrease in inflammatory responses.
Conclusion
From a fortuitous laboratory observation to a cornerstone of modern medicinal chemistry, the journey of pyrazole-based compounds is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The foundational work of pioneers like Ludwig Knorr not only unveiled a new class of heterocyclic compounds but also laid the groundwork for the development of countless life-changing medicines. As researchers continue to explore the vast chemical space of pyrazole derivatives, the legacy of this remarkable scaffold is certain to endure, leading to new discoveries and therapeutic breakthroughs for generations to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. Knorr Pyrazole Synthesis [drugfuture.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. genericday.com [genericday.com]
- 13. droracle.ai [droracle.ai]
- 14. PathWhiz [pathbank.org]
- 15. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on the electronic structure of pyrazole compounds
An In-depth Technical Guide to Theoretical Studies on the Electronic Structure of Pyrazole Compounds
Introduction
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the structural core of a vast array of molecules with significant applications in pharmacology, agrochemicals, and materials science.[1][2][3] The diverse biological activities of pyrazole derivatives—including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties—are intrinsically linked to their electronic structure.[1][4][5] Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the electronic properties, reactivity, and stability of these compounds, thereby accelerating the design and development of new drugs and materials.[6][7]
This technical guide provides an in-depth overview of the theoretical methods used to study the electronic structure of pyrazole compounds. It details the computational protocols, key electronic descriptors, and their correlation with the functional properties of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.
Theoretical Methodologies: A Protocol for Electronic Structure Calculation
The predominant computational method for investigating the electronic structure of pyrazole derivatives is Density Functional Theory (DFT).[8][9] This approach offers a favorable balance between computational cost and accuracy for medium to large-sized organic molecules.[7] Ab initio methods are also employed for higher accuracy calculations on smaller systems.[10]
Detailed Computational Protocol (DFT)
A typical workflow for the computational analysis of a pyrazole derivative involves geometry optimization, frequency analysis, and the calculation of various electronic properties. The following protocol is a synthesis of methodologies reported in the literature.[1][7][11]
-
Molecular Structure Input : The initial 3D structure of the pyrazole derivative is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization :
-
Objective : To find the lowest energy conformation of the molecule on the potential energy surface.
-
Method : DFT is the most common method.[11]
-
Functional : The B3LYP (Becke's three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional) is widely used and has been shown to provide reliable results for organic molecules.[1][7] Other functionals like ωB97X-D may also be used for improved accuracy.[11]
-
Basis Set : The 6-31G(d,p) or 6-311+G(d,p) basis sets are frequently employed, providing a good compromise between accuracy and computational demand.[4][5][12]
-
Software : Gaussian (versions 03, 09, 16) is the most commonly cited software package.[7][11][13]
-
-
Vibrational Frequency Calculation :
-
Objective : To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical vibrational spectra (IR, Raman).[7][12]
-
Methodology : This is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[7] A strong correlation between theoretical and experimental spectra helps validate the computational model.[14]
-
-
Electronic Property Calculation :
-
Objective : To compute key descriptors of the electronic structure.
-
Calculations Performed : Single-point energy calculations on the optimized geometry are used to determine:
-
Excited States : For studying UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.[8]
-
Key Electronic Structure Properties and Their Significance
The electronic properties derived from quantum chemical calculations provide a deep understanding of a molecule's reactivity, stability, and potential biological interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and chemical reactivity of a molecule.[15][18]
-
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[18] A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] Conversely, a small energy gap implies higher reactivity.[19]
Table 1: Frontier Molecular Orbital Energies of Selected Pyrazole Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 | [6] |
| Pyrazole-Hydrazone Derivative (L1) | DFT | - | - | 4.38 | [18] |
| Pyrazole-Hydrazone Derivative (L2) | DFT | - | - | 5.75 | [18] |
| 2-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (4d) | B3LYP/6-311+G(d,p) | -5.79 | -1.55 | 4.24 | [4] |
| Pyranopyrazole Derivative (PP1) | B3LYP/6-31++G(d,p) | -5.92 | -1.18 | 4.74 | [12] |
| Pyranopyrazole Derivative (PP2) | B3LYP/6-31++G(d,p) | -6.11 | -1.53 | 4.58 |[12] |
Note: Direct HOMO/LUMO energy values were not available in all cited abstracts.
Atomic Charge Distribution
Understanding the distribution of electron density across a molecule is key to identifying its reactive sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are common methods to calculate the partial atomic charges on each atom.[16][20]
-
Significance : Atoms with more negative charges are typically sites for electrophilic attack, as they can donate electron density.[21] Conversely, atoms with positive charges are susceptible to nucleophilic attack.[21] This information is vital for predicting intermolecular interactions, such as hydrogen bonding and coordination with metal ions in biological systems.[14]
Table 2: Example Mulliken Atomic Charges on Pyrazole Ring Atoms
| Atom | Charge (a.u.) | Analysis |
|---|---|---|
| N1 | -0.25 | The nitrogen atoms typically carry a negative charge, making them potential sites for electrophilic attack or hydrogen bonding.[3][21] |
| N2 | -0.15 | The N2 nitrogen also shows a negative charge, contributing to the electron-rich nature of this part of the ring.[3] |
| C3 | +0.20 | The C3 and C5 positions often have lower electron density, making them susceptible to nucleophilic attack.[3] |
| C4 | -0.10 | The C4 position can have a higher electron density, making it a potential site for electrophilic substitution.[3] |
| C5 | +0.18 | Similar to C3, the C5 position is often electron-deficient.[3] |
Note: These are representative values. Actual charges vary significantly based on the substituents attached to the pyrazole ring.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear and intuitive guide to a molecule's reactive behavior.[9][17]
-
Interpretation :
-
Red Regions (Negative Potential) : Indicate areas rich in electrons, which are favorable sites for electrophilic attack. These are often located around electronegative atoms like nitrogen and oxygen.
-
Blue Regions (Positive Potential) : Indicate areas with a deficiency of electrons, which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms.
-
Green Regions (Near-Zero Potential) : Represent areas of neutral potential.
-
Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.[4][5]
-
Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
-
Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.
-
Electronegativity (χ) : χ = -μ. It is the power of an atom or molecule to attract electrons.
-
Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.
These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.[22]
Table 3: Global Reactivity Descriptors for a Pyrazole Derivative
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.79 | Indicates electron-donating capability. |
| ELUMO | -1.55 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.24 | Relates to chemical stability and reactivity.[4] |
| Chemical Hardness (η) | 2.12 | Measures resistance to charge transfer.[4] |
| Electronegativity (χ) | 3.67 | Measures electron-attracting power.[4] |
| Electrophilicity (ω) | 3.17 | Quantifies the capacity to accept electrons.[4] |
Data for compound 4d from Ref.[4]
Visualization of Computational Workflow and Concepts
Diagrams created using Graphviz help to visualize the logical flow of theoretical studies and the relationships between different electronic properties and their applications.
References
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 13. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. irjweb.com [irjweb.com]
- 22. researchgate.net [researchgate.net]
The Pharmacological Potential of 1,3-Dimethyl-1H-pyrazole-4-carbonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives stemming from the 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride core are of particular interest, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with these derivatives, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents.
Synthetic Pathways and Methodologies
The primary route to synthesizing diverse derivatives from this compound involves its reaction with various nucleophiles. The high reactivity of the acyl chloride group facilitates the formation of amides, esters, and other related compounds under relatively mild conditions.
A common synthetic strategy involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the key intermediate, this compound. This intermediate is typically not isolated but is used in situ for subsequent reactions.
General Experimental Protocol: Synthesis of Pyrazole Carboxamides
A solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane, THF) is treated with a chlorinating agent like thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction mixture is typically stirred at room temperature or heated to ensure complete formation of the acid chloride. After removing excess chlorinating agent, a solution of the desired amine and a base (e.g., triethylamine, pyridine) in a suitable solvent is added. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The final product is then isolated and purified using standard techniques such as extraction, washing, and column chromatography.[4]
Anticancer and Antiproliferative Activities
Derivatives of the pyrazole scaffold are extensively studied for their potential as anticancer agents, targeting various mechanisms within cancer cells.[5][6] Research has shown that specific substitutions on the pyrazole ring can lead to potent antiproliferative effects against a range of human cancer cell lines.
Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Aurora kinases, which are crucial for cell cycle progression.[7][8] For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their antiproliferative activity and Aurora-A kinase inhibition.[7]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 5b | K562 (Leukemia) | GI₅₀ | 0.021 µM | [1] |
| 5b | A549 (Lung) | GI₅₀ | 0.69 µM | [1] |
| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | HCT116 (Colon) | IC₅₀ | 0.39 µM | [7] |
| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | MCF-7 (Breast) | IC₅₀ | 0.46 µM | [7] |
| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | Aurora-A Kinase | IC₅₀ | 0.16 µM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cells (e.g., HCT116, MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined from the dose-response curve.
Antimicrobial and Antifungal Activities
The pyrazole scaffold is a key component in many agents developed to combat bacterial and fungal infections.[2][4][9][10] Carboxamide derivatives, in particular, have shown significant promise. Their mechanism often involves the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 3 | E. coli | MIC | 0.25 | [11] |
| 4 | S. epidermidis | MIC | 0.25 | [11] |
| 6g | S. aureus 4220 | MIC | 1 | [12] |
| 6l | E. coli 1924 | MIC | 2 | [12] |
| 7l | C. albicans 7535 | MIC | 1 | [12] |
| 9c-7 | R. solani | IC₅₀ | 0.013 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness and is often determined using the broth microdilution method.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized pyrazole compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agrochemical Applications: Fungicides and Nematicides
Beyond pharmaceuticals, pyrazole carboxamides are vital in agriculture, primarily as fungicides.[3][14] These compounds often act as succinate dehydrogenase inhibitors (SDHIs).[3][15] By inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, they disrupt cellular respiration and energy production in fungi, leading to their death. Some derivatives have also demonstrated promising nematocidal activity against pests like M. incognita.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a versatile reagent in organic synthesis. It is a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemistry.
Introduction
This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 1,3-dimethylpyrazole-4-carboxamide or carboxylate moiety into target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory agents and fungicides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 113100-61-1 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Appearance | Solid |
| Solubility | Soluble in acetone, insoluble in water.[1] |
| Storage | Store at 2-8°C.[1] |
Applications in Organic Synthesis
The primary application of this compound is as an acylating agent for the synthesis of amides and esters. These reactions typically proceed with high efficiency under mild conditions.
The reaction of this compound with primary or secondary amines affords the corresponding N-substituted pyrazole carboxamides. These compounds are of significant interest due to their prevalence in bioactive molecules.
-
Fungicides: Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to cell death.
-
Anti-inflammatory Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
Esterification can be achieved by reacting this compound with various alcohols. The resulting pyrazole carboxylates also serve as important intermediates in the synthesis of more complex molecules.
Experimental Protocols
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.
Reaction Scheme:
Caption: Synthesis of the acyl chloride.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification.
This protocol outlines a general method for the acylation of amines.
Experimental Workflow:
Caption: Amide synthesis workflow.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-water bath
-
Magnetic stirrer
-
Standard laboratory glassware for reaction and workup
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice-water bath to 0-5°C.
-
To the cooled solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product is then purified by silica gel column chromatography to afford the pure N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Quantitative Data for Representative Amide Syntheses:
| Amine Substrate | Product | Yield (%) |
| 4-Hydroxybenzylamine | 1,3-Dimethyl-N-(4-hydroxybenzyl)-1H-pyrazole-4-carboxamide | 80.5 |
| 2-Amino-1,3,4-thiadiazole | 1,3-Dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | 57.2 |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | 68.3 |
This protocol provides a general method for the synthesis of pyrazole esters.
Reaction Scheme:
Caption: General ester synthesis.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Pyridine (as a base)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Magnetic stirrer
-
Standard laboratory glassware for reaction and workup
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or recrystallization.
Quantitative Data for a Representative Ester Synthesis:
| Alcohol Substrate | Product | Yield (%) |
| 5-Methylisoxazol-3-ol | 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate | 54.7 |
Biological Significance and Signaling Pathways
Pyrazole carboxamides derived from this compound are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to their death. This makes these compounds effective fungicides in agriculture.
Caption: SDH inhibition pathway.
Certain pyrazole derivatives exhibit selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. COX-2 converts arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: COX-2 inhibition pathway.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily form amides and esters provides a straightforward route to a wide array of pyrazole-containing compounds with significant potential in the development of new pharmaceuticals and agrochemicals. The protocols and data presented herein offer a comprehensive guide for researchers in these fields.
References
Application Notes and Protocols for Amide Synthesis using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of amides utilizing 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a key reagent. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The use of pyrazole-based acylating agents offers a versatile and efficient method for the preparation of a wide array of amide derivatives. This protocol is based on the principles of the Schotten-Baumann reaction, a well-established method for the acylation of amines. While specific quantitative data for a wide range of substrates is not extensively available in the public domain, this protocol provides a robust starting point for the synthesis and exploration of novel amide compounds.
Introduction
The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds. Consequently, the synthesis of pyrazole carboxamides is of significant interest in the development of new therapeutic agents. This compound is a reactive acyl chloride that can be effectively coupled with a variety of primary and secondary amines to form the corresponding amides. The general reaction scheme is depicted below:
Reaction Scheme:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and reaction conditions can be adapted to the specific properties of the amine substrate.
Data Presentation
Due to the limited availability of specific examples in the literature for this particular acyl chloride, a comprehensive table of quantitative data with a wide variety of amines cannot be provided. However, based on general procedures for similar pyrazole acyl chlorides, the following table illustrates the expected outcomes with representative amine substrates under the conditions outlined in the experimental protocol. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific substrates.
| Amine Substrate (Example) | Product Name (Example) | Solvent (Example) | Base (Example) | Reaction Time (h) (Example) | Yield (%) (Anticipated) |
| Aniline | N-phenyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 80-95 |
| Benzylamine | N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 85-98 |
| Morpholine | (1,3-Dimethyl-1H-pyrazol-4-yl)(morpholino)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 80-95 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 75-90 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of amides using this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: While stirring, slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude amide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of amides using this compound.
Caption: Workflow for amide synthesis.
Signaling Pathway (General Representation of Amide Formation)
This diagram illustrates the logical relationship in the formation of an amide from an acyl chloride and an amine.
Caption: Amide formation pathway.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
This compound is a reactive acyl chloride and is likely corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Triethylamine and other organic bases are flammable and have strong odors. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable method for the synthesis of a variety of amides using this compound. This procedure is adaptable and can be optimized for different amine substrates. The resulting pyrazole carboxamides can serve as valuable building blocks for the discovery of new chemical entities with potential applications in drug development and other scientific research areas.
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a Building Block for Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key intermediate in the synthesis of a significant class of modern fungicides. Derivatives of this scaffold, particularly the pyrazole carboxamides, have demonstrated potent and broad-spectrum fungicidal activity. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in disrupting the fungal respiratory chain. This document provides detailed protocols for the synthesis of the carbonyl chloride precursor and its subsequent conversion into fungicidally active pyrazole carboxamides, along with a summary of their biological activity and mechanism of action.
I. Synthesis of this compound
The synthesis of the title building block is typically achieved in a two-step process starting from the corresponding carboxylic acid.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This protocol is based on the cyclization of a substituted acetoacetate derivative with methylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
40% Methylhydrazine aqueous solution
-
Sodium hydroxide
-
Hydrochloric acid (15%)
-
Toluene
-
Ethanol
Procedure:
-
Synthesis of Intermediate A: In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:9. Heat the mixture to initiate the condensation reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization Reaction: Once the formation of the intermediate is complete, cool the reaction mixture. In a separate vessel, prepare a solution of 40% methylhydrazine aqueous solution and a catalytic amount of sodium hydroxide. Add the crude intermediate from the previous step to this solution. The mass ratio of the methylhydrazine solution to sodium hydroxide to the intermediate should be approximately 5:0.3:9. Stir the reaction mixture at room temperature.
-
Hydrolysis and Acidification: After the cyclization is complete (monitored by TLC), add a solution of sodium hydroxide to hydrolyze the ester. Following complete hydrolysis, carefully acidify the reaction mixture with 15% hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.[1][2]
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
II. Synthesis of Pyrazole Carboxamide Fungicides
The following is a general protocol for the synthesis of pyrazole carboxamide fungicides from this compound and a selected amine.
Protocol 3: General Synthesis of N-substituted-1,3-Dimethyl-1H-pyrazole-4-carboxamides
Materials:
-
This compound
-
Substituted amine (e.g., 2-aminothiazole derivative)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve the desired substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of crude this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 10-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the target pyrazole carboxamide fungicide.
III. Fungicidal Activity Data
The following tables summarize the in vitro fungicidal activity (EC₅₀ values) of various pyrazole carboxamide derivatives against several plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) | Reference |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [3] |
| 6j | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 | [3] |
| 8j | Alternaria solani | 3.06 | Boscalid | - | [4] |
| 23i | Rhizoctonia solani | 3.79 | Boscalid | 9.19 | [5] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [5] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [5] |
| E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [6] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [7] |
| 26 | Botrytis cinerea | 2.432 | - | - | [8] |
| 26 | Rhizoctonia solani | 2.182 | - | - | [8] |
| 26 | Valsa mali | 1.787 | - | - | [8] |
| 26 | Thanatephorus cucumeris | 1.638 | - | - | [8] |
IV. Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), which is Complex II in the mitochondrial respiratory chain. This inhibition disrupts the fungal cell's energy production, leading to its death.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
V. Experimental and Synthetic Workflows
The following diagrams illustrate the general workflow for the synthesis of pyrazole carboxamide fungicides and the experimental pipeline for their evaluation.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Caption: Experimental workflow for the development of pyrazole-based fungicides.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 3. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride in Medicinal Chemistry: A Detailed Overview
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key heterocyclic building block in the field of medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This pyrazole derivative is primarily employed as a reactive intermediate for the construction of pyrazole-4-carboxamides, a class of compounds that has demonstrated significant therapeutic potential, particularly as fungicides and kinase inhibitors. The 1,3-dimethyl substitution pattern on the pyrazole ring offers a stable and synthetically accessible core for further molecular elaboration, enabling the fine-tuning of physicochemical and pharmacological properties of the final drug candidates.
Application in Fungicide Development
Derivatives of this compound have emerged as potent fungicides, playing a crucial role in crop protection. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular energy production and ultimately, fungal death. The pyrazole-4-carboxamide moiety is a well-established pharmacophore for SDH inhibitors.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative pyrazole-4-carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL, indicating the concentration of the compound required to inhibit 50% of fungal growth.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [1] |
| 8g | Alternaria solani | >90% inhibition at 100 µg/mL | [1] |
| 8o | Alternaria solani | >90% inhibition at 100 µg/mL | [1] |
| 8s | Alternaria solani | >90% inhibition at 100 µg/mL | [1] |
| 8d | Fusarium oxysporum | 100% inhibition at 100 µg/mL | [1] |
| 26 | Botrytis cinerea | 2.432 | [2] |
| 26 | Rhizoctonia solani | 2.182 | [2] |
| 26 | Valsa mali | 1.787 | [2] |
| 26 | Thanatephorus cucumeris | 1.638 | [2] |
| 26 | Fusarium oxysporum | 6.986 | [2] |
| 26 | Fusarium graminearum | 6.043 | [2] |
Application in Kinase Inhibitor Discovery
The 1,3-dimethylpyrazole core is a privileged scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[3] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases. Pyrazole-based compounds have been successfully developed to target a variety of kinases, including those in the PI3K/AKT/mTOR and ERK signaling pathways.
Quantitative Data: Kinase Inhibitory Activity
The table below presents the in vitro inhibitory activity of several pyrazole-based compounds against various cancer cell lines and kinases. The data is shown as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 6 | PC-3 (Prostate Cancer) | 21.9 | [4] |
| 7 | PC-3 (Prostate Cancer) | 28.6 | [4] |
| 10a | PC-3 (Prostate Cancer) | 25.4 | [4] |
| 10c | PC-3 (Prostate Cancer) | 27.3 | [4] |
| 10d | PC-3 (Prostate Cancer) | 23.8 | [4] |
| 6 | MCF-7 (Breast Cancer) | 35.5 | [4] |
| 7 | MCF-7 (Breast Cancer) | 28.7 | [4] |
| 10a | MCF-7 (Breast Cancer) | 3.90 | [4] |
| 10c | MCF-7 (Breast Cancer) | 29.5 | [4] |
| 10d | MCF-7 (Breast Cancer) | 25.3 | [4] |
| 8t | FLT3 | 0.000089 | [5] |
| 8t | CDK2 | 0.000719 | [5] |
| 8t | CDK4 | 0.000770 | [5] |
| 8t | MV4-11 (AML) | 0.00122 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Precursor)
This protocol describes the synthesis of the carboxylic acid precursor to this compound.[6]
Step 1: Condensation
-
In a 3000 L reaction vessel, add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 1000 kg of acetic anhydride in sequence.
-
Heat the mixture to 120 °C and maintain a reflux for 4 hours.
-
After the reaction is complete, cool the mixture to 40 °C.
-
Apply a high vacuum and distill under reduced pressure to remove low-boiling-point components. The temperature in the vessel should not exceed 100 °C during distillation.
-
The resulting product is compound A (857 kg, 98.5% purity).
Step 2: Cyclization
-
In a separate 5000 L reaction vessel, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene.
-
Stir the mixture until it is uniform and then cool to 8-10 °C.
-
Sequentially add 20 kg of sodium hydroxide and 800 kg of Compound A, maintaining the temperature between 10-20 °C.
-
Allow the reaction to proceed for 2 hours at this temperature.
-
Let the layers separate and collect the upper toluene layer containing Compound B.
Step 3: Hydrolysis
-
Transfer the toluene layer containing Compound B to a 5000 L reaction vessel and heat to 90 °C.
-
Slowly add 1500 L of 15% hydrochloric acid. During the addition, continuously remove the toluene-water azeotrope.
-
After the addition is complete and approximately 450 kg of the water layer has been discharged, cool the mixture to 30 °C.
-
Centrifuge the resulting solid and dry it to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (649 kg, 98.9% purity).
Protocol 2: General Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxamides
This protocol outlines the general procedure for the synthesis of pyrazole-4-carboxamides from the corresponding carboxylic acid.
Step 1: Formation of the Acid Chloride
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add a chlorinating agent like thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.1-1.3 equivalents) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) in an inert solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C and add a solution of the crude this compound (1-1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours until completion.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3-dimethyl-1H-pyrazole-4-carboxamide.
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
References
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for N-Acylation with 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds, which are prevalent in a vast array of biologically active molecules, including pharmaceuticals. Pyrazole-containing compounds are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of therapeutic activities such as anti-inflammatory, anticancer, and antiviral effects.[1] Specifically, N-acyl pyrazoles and pyrazole carboxamides have been identified as potent inhibitors of various protein kinases, playing a critical role in modulating cellular signaling pathways.[2][3]
This document provides a detailed experimental procedure for the N-acylation of primary and secondary amines using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride. This reagent serves as a key building block for the synthesis of a diverse library of pyrazole carboxamides, which are of significant interest in medicinal chemistry and drug development.[4][5] The resulting compounds are particularly relevant as potential inhibitors of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[6][7]
Reaction Principle and Workflow
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable amide product. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation in Dichloromethane (DCM)
This protocol describes a standard method for the synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamides.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of the amine (1.0-1.1 equiv) in anhydrous DCM (10 mL per mmol of acyl chloride) in a round-bottom flask, add the base (TEA or DIEA, 1.2-1.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM (5 mL per mmol) to the cooled amine solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Protocol 2: Preparation of this compound
The acyl chloride can be prepared from the corresponding carboxylic acid.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl chloride (1.5 equiv) with catalytic DMF
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous toluene or DCM (10 mL per mmol).
-
Add thionyl chloride (2.0-3.0 equiv) to the suspension.
-
Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the subsequent acylation step without further purification.
Data Presentation
The following table provides illustrative examples of the N-acylation of various amines with this compound. The yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | 4 | 92 |
| 2 | Benzylamine | N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | 3 | 95 |
| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | 5 | 89 |
| 4 | Piperidine | (1,3-dimethyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone | 2 | 96 |
| 5 | 2-Aminopyridine | N-(pyridin-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | 6 | 85 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrazole carboxamides are a well-established class of kinase inhibitors.[10] They are particularly effective in targeting serine/threonine kinases involved in inflammatory and cancer signaling pathways. One such critical target is IRAK4, which plays a pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The N-acylation reaction described herein provides a direct route to synthesize potential IRAK4 inhibitors.
This diagram illustrates the role of IRAK4 in the TLR/IL-1R signaling pathway, leading to the production of pro-inflammatory cytokines. Pyrazole carboxamides synthesized via the described N-acylation procedure can act as inhibitors of IRAK4, blocking the downstream signaling cascade and thereby reducing inflammation. This makes them attractive candidates for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Screening of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel pyrazole derivatives and their subsequent biological screening. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8] This document outlines detailed protocols for the synthesis of pyrazole derivatives via classical cyclocondensation and a modern multicomponent reaction approach. Additionally, it provides standardized protocols for the evaluation of their biological activities and presents exemplary quantitative data.
Biological Significance of Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold in drug discovery.[3][5] Its five-membered aromatic ring with two adjacent nitrogen atoms can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities.[9] Numerous FDA-approved drugs contain the pyrazole moiety, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant, highlighting the therapeutic potential of this heterocyclic system.[6] Recent research has focused on the development of pyrazole derivatives as potent anticancer agents that target various signaling pathways, including those involving protein kinases like EGFR and VEGFR-2.[10] Furthermore, novel pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13][14]
Synthesis of Pyrazole Derivatives: Experimental Protocols
Two representative and robust methods for the synthesis of pyrazole derivatives are detailed below.
Protocol 2.1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Cyclocondensation of 1,3-Diketones with Phenylhydrazine
This protocol describes a classic and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles through the cyclocondensation reaction of a 1,3-diketone with phenylhydrazine.[1][4]
Materials:
-
Substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add phenylhydrazine (1.0 eq) dropwise while stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3,5-trisubstituted pyrazole derivative.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2.2: One-Pot Multicomponent Synthesis of 1,3-Disubstituted Pyrazoles
This protocol outlines a one-pot synthesis of 1,3-disubstituted pyrazoles from terminal alkynes, aromatic aldehydes, and hydrazines, which is a highly efficient and atom-economical method.[2]
Materials:
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Molecular Iodine (I₂) (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Column chromatography apparatus
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask, add the terminal alkyne (1.2 eq) and hydrazine hydrate (1.5 eq).
-
Add a catalytic amount of molecular iodine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure 1,3-disubstituted pyrazole.
-
Characterize the final product by spectroscopic methods.
Biological Screening Protocols
Protocol 3.1: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized pyrazole derivatives in the cell culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: Antimicrobial Activity Assessment by Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[13][14]
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[14]
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Prepare two-fold serial dilutions of the synthesized pyrazole derivatives in the broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Data Presentation: Quantitative Biological Activity
The following tables summarize representative quantitative data for the biological activity of novel pyrazole derivatives, as reported in the literature.
Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >1 | [5] |
| 5b | A549 (Lung Cancer) | 0.69 | ABT-751 | 3.5 | [5] |
| 33 | MCF-7 (Breast Cancer) | < 23.7 | Doxorubicin | 24.7-64.8 | [10] |
| 34 | HCT116 (Colon Cancer) | < 23.7 | Doxorubicin | 24.7-64.8 | [10] |
| 43 | MCF-7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 | [10] |
| 50 | HepG2 (Liver Cancer) | 0.71 | Erlotinib | 10.6 | [10] |
Table 2: Antimicrobial Activity (MIC) of Novel Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9-7.8 | Clotrimazole | >7.8 | [11] |
| 21a | S. aureus | 62.5-125 | Chloramphenicol | >125 | [11] |
| P1 | E. coli | 3.121 | Norfloxacin | - | [13] |
| P1 | P. aeruginosa | 1.5 | Norfloxacin | - | [13] |
| P6 | A. niger | 0.83 | Fluconazole | - | [13] |
| 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 | [14] |
| 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [14] |
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway
Certain pyrazole derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis.[10] The diagram below illustrates a simplified RTK signaling pathway that can be targeted by such pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
- 13. japer.in [japer.in]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
Application Notes and Protocols for Multicomponent Reactions in Pyrazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of diverse pyrazole derivatives through efficient multicomponent reactions (MCRs). The methodologies highlighted employ green chemistry principles, such as the use of ultrasound and microwave irradiation, to afford high yields in reduced reaction times. The synthesized compounds have shown promising biological activities, making them valuable scaffolds in drug discovery and development.
Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Ultrasound Irradiation
This protocol describes a catalyst-free, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium accelerated by ultrasound irradiation. This method is environmentally friendly and offers high yields with simple work-up procedures.[1][2]
Experimental Protocol
A mixture of an aromatic aldehyde (1.0 mmol), hydrazine monohydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and malononitrile (1.0 mmol) in water (5 mL) is subjected to ultrasound irradiation at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is filtered, washed with water, and dried. Recrystallization from ethanol affords the pure pyrano[2,3-c]pyrazole derivative.
Diagram 1: Experimental Workflow for Ultrasound-Assisted Four-Component Synthesis
Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazoles.
Quantitative Data
The following table summarizes the yields for a variety of substituted aromatic aldehydes under ultrasound irradiation.
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 35 | 92 |
| 3 | 4-Methoxybenzaldehyde | 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 30 | 96 |
| 4 | 4-Nitrobenzaldehyde | 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 40 | 90 |
Microwave-Assisted Three-Component Synthesis of Novel Pyrazole Scaffolds
This protocol outlines an efficient, regioselective synthesis of 4-heteroaryl-pyrazoles via a multi-component reaction under controlled microwave heating.[3] This method significantly reduces reaction times compared to conventional heating.
Experimental Protocol
A mixture of acetyl pyrazole (10 mmol), dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol), and a nitrileimine (generated in situ from the corresponding hydrazonoyl chloride) in dry toluene (20 mL) is placed in a microwave reactor. The reaction mixture is irradiated at 150 °C (500 W) for 4-10 minutes. After cooling, the precipitated product is filtered, washed with light petroleum, and dried to yield the pure 4-heteroaryl-pyrazole.
Diagram 2: Proposed Mechanism for the Microwave-Assisted Three-Component Synthesis
Caption: Reaction pathway for 4-heteroaryl-pyrazole synthesis.
Quantitative Data
The table below presents the yields of various synthesized 4-heteroaryl-pyrazoles using microwave irradiation versus conventional heating.
| Product | R | Ar | Microwave Yield (%) | Conventional Yield (%) |
| 6a | H | C6H5 | 90 | 70 |
| 6b | H | 4-ClC6H4 | 88 | 68 |
| 6c | H | 4-CH3OC6H4 | 92 | 72 |
| 6d | Ph | C6H5 | 84 | 66 |
Taurine-Catalyzed Four-Component Green Synthesis of Dihydropyrano[2,3-c]pyrazoles
This application note details a taurine-catalyzed, four-component reaction in water for the synthesis of dihydropyrano[2,3-c]pyrazoles.[4][5] This method is notable for its use of a biocompatible and recyclable catalyst.
Experimental Protocol
A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (5 mL) is heated at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with hot water, and recrystallized from ethanol to give the pure dihydropyrano[2,3-c]pyrazole.
Diagram 3: Catalytic Cycle of Taurine in the Synthesis of Dihydropyrano[2,3-c]pyrazoles
Caption: Proposed mechanism for taurine-catalyzed synthesis.
Quantitative Data & Biological Activity
This taurine-catalyzed MCR provides excellent yields for a range of aldehydes. Some of the synthesized compounds have shown significant antibacterial activity.
| Entry | Aldehyde | Yield (%) | Antibacterial Activity (MIC, μg/mL) vs. S. aureus |
| 1 | Benzaldehyde | 92 | 1.00 |
| 2 | 4-Chlorobenzaldehyde | 90 | 0.50 |
| 3 | 4-Hydroxybenzaldehyde | 88 | 2.50 |
| 4 | Indole-3-carbaldehyde | 85 | 0.10 |
Note: MIC values are compared to Ciprofloxacin (MIC = 3.12 μg/mL).[4]
Five-Component Synthesis of Highly Substituted Pyrano[2,3-c]pyrazoles
This section describes a solvent-free, five-component reaction for the synthesis of pyrano[2,3-c]pyrazoles using montmorillonite K10 as a reusable catalyst.[4]
Experimental Protocol
A mixture of 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol), an aldehyde (1 mmol), malononitrile (1 mmol), ethyl 4-chloro-3-oxobutanoate (1 mmol), hydrazine hydrate (1 mmol), and montmorillonite K10 (10 mol%) is heated at 65-70 °C for 5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and ethanol is added. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.
Quantitative Data
The yields for the five-component synthesis of various pyrano[2,3-c]pyrazoles are summarized below.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Pyrano[2,3-c]pyrazole derivative | 91 |
| 2 | 4-Chlorobenzaldehyde | Pyrano[2,3-c]pyrazole derivative | 88 |
| 3 | 4-Methylbenzaldehyde | Pyrano[2,3-c]pyrazole derivative | 85 |
| 4 | 2-Nitrobenzaldehyde | Pyrano[2,3-c]pyrazole derivative | 81 |
These application notes demonstrate the utility and efficiency of multicomponent reactions in generating diverse and biologically relevant pyrazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for the Synthesis of Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern catalytic methods for the synthesis of pyrazoles, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The following sections detail established and contemporary catalytic approaches, including the classic Knorr synthesis, transition-metal catalysis, and organocatalysis. Each section includes detailed experimental protocols for key reactions, alongside tabulated quantitative data for easy comparison of yields, reaction times, and substrate scope.
Knorr Pyrazole Synthesis: An Enduring Classic
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. Its simplicity, efficiency, and the ready availability of starting materials have cemented its importance in heterocyclic chemistry.
The reaction mechanism initiates with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomers.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole via Knorr Synthesis
Materials:
-
Acetylacetone (20 mmol)
-
Hydrazine hydrate (40 mmol)
-
Ammonium chloride (2 mmol)
-
Ethanol (100 mL)
-
Glacial acetic acid (optional, a few drops)
Procedure:
-
In a dry round-bottom flask, dissolve acetylacetone in 100 mL of ethanol.
-
Add hydrazine hydrate and ammonium chloride to the solution. A few drops of glacial acetic acid can be added as an additional catalyst.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The ammonium chloride precipitate is removed by filtration through a Buchner funnel.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Distilled water is added to the residue to dissolve any remaining salts, followed by stirring.
-
The aqueous solution is slowly added to a beaker containing chilled water to induce crystallization of the pyrazole product.
-
The crystals are filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol.
Caption: Experimental workflow for the Knorr synthesis of 3,5-dimethylpyrazole.
Transition-Metal Catalyzed Pyrazole Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering access to a wide range of functionalized derivatives often with high regioselectivity. Copper, palladium, ruthenium, and silver catalysts have been extensively employed in various synthetic strategies, including cycloadditions, C-H functionalization, and multicomponent reactions.
Copper-Catalyzed Aerobic Oxidative Cyclization
Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper salts. A notable example is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to pyrazoles. This method utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process.
Experimental Protocol: Copper-Catalyzed Synthesis of Pyrenylpyrazoles
Materials:
-
Alkenyl hydrazone (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol %)
-
Toluene (3 mL)
-
Ethyl acetate
-
Celite
Procedure:
-
A mixture of the alkenyl hydrazone (0.5 mmol) and Cu(OTf)₂ (10 mol %) in toluene (3 mL) is stirred at 80 °C under an air atmosphere for 2 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The resulting solution is passed through a short pad of Celite to remove the catalyst.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
| Entry | Substrate (Alkenyl Hydrazone) | Product | Yield (%) |
| 1 | 1a (N-phenyl, C-3 methyl) | PPP1 (2a) | 58 |
| 2 | 1b (N-biphenyl) | PPP2 (2b) | 53 |
| 3 | 1d | 2d | 46 |
Table 1: Yields for the copper-catalyzed synthesis of pyrenylpyrazoles.
Caption: Proposed mechanism for copper-catalyzed aerobic oxidative cyclization.
Organocatalytic Synthesis of Pyrazoles
Organocatalysis has gained significant traction as a green and sustainable alternative to metal-based catalysis. In pyrazole synthesis, organocatalysts, such as amines and their derivatives, can promote reactions with high efficiency and enantioselectivity. Multicomponent reactions catalyzed by simple organic molecules are particularly powerful for the rapid construction of complex pyrazole-containing scaffolds.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using sodium gluconate as an organic catalyst.
Materials:
-
Aldehyde
-
Malononitrile
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Hydrazine hydrate
-
Sodium gluconate
Procedure:
-
A mixture of the aldehyde, malononitrile, β-ketoester, and hydrazine hydrate is prepared.
-
A catalytic amount of sodium gluconate is added to the mixture.
-
The reaction is typically carried out under solvent-free conditions or in a green solvent like water.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration.
-
The solid product is washed with water and ethanol and then dried.
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Dihydropyrano[2,3-c]pyrazole derivative | 95 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Dihydropyrano[2,3-c]pyrazole derivative | 92 |
| 3 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | Dihydropyrano[2,3-c]pyrazole derivative | 90 |
Table 2: Representative yields for the organocatalytic four-component synthesis of pyranopyrazoles. Data synthesized from similar reactions described in the literature.
Caption: Logical pathway for the four-component synthesis of pyranopyrazoles.
Catalyst-Free and Other Green Synthetic Approaches
In the pursuit of sustainable chemistry, catalyst-free and other green methodologies for pyrazole synthesis have been developed. These methods often utilize microwave irradiation, ultrasound, or green solvents like water to promote the reaction, minimizing the need for hazardous reagents and simplifying workup procedures.
A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds without the need for transition-metal catalysts or oxidants. By simply adjusting the reaction temperature, the desired product can be obtained in moderate to excellent yields.
Experimental Protocol: Temperature-Controlled Synthesis of 3,5-disubstituted-1H-pyrazoles
Materials:
-
α,β-Alkynic hydrazone
-
Ethanol or an ionic liquid
Procedure:
-
The α,β-alkynic hydrazone is dissolved in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated to a specific temperature to favor the formation of the pyrazole. For example, heating at a higher temperature might favor the detosylated pyrazole product.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
| Entry | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | 2a | [Bmim][BF₄] | 100 | 3a | 88 |
| 2 | 2b | [Bmim][BF₄] | 100 | 3b | 85 |
| 3 | 2c | EtOH | 80 | 3c | 76 |
Table 3: Yields for the temperature-controlled synthesis of pyrazoles.
These application notes provide a starting point for researchers interested in the catalytic synthesis of pyrazoles. The provided protocols are illustrative and may require optimization for different substrates and scales. It is recommended to consult the primary literature for further details and a broader understanding of the scope and limitations of each method.
Application Note: Ultrasensitive Quantification of Primary and Secondary Amines in Pharmaceutical and Biological Matrices using Derivatization with 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride followed by LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines is critical in pharmaceutical research and development, as these functional groups are present in a vast number of active pharmaceutical ingredients (APIs), metabolites, and biological molecules. Direct analysis of many low molecular weight amines by reversed-phase liquid chromatography is often hampered by their high polarity and lack of a strong chromophore or fluorophore, leading to poor retention and low sensitivity.
To overcome these challenges, pre-column derivatization is a widely employed strategy. This process involves the chemical modification of the analyte to enhance its analytical properties. Derivatization with a suitable reagent can improve chromatographic retention, increase ionization efficiency for mass spectrometry, and enhance the sensitivity and selectivity of the assay.
This application note describes a robust and sensitive method for the quantification of primary and secondary amines using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a novel derivatizing agent. The pyrazole moiety provides a stable, ionizable handle that significantly improves detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reaction is a straightforward nucleophilic acyl substitution, resulting in the formation of a stable amide bond.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide derivative. The reaction is typically carried out in an aprotic solvent in the presence of a mild base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting pyrazole-derivatized amine is then readily analyzed by LC-MS/MS.
Reaction Scheme:
Caption: Derivatization of a primary amine with this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Amine standards (e.g., methylamine, ethylamine, dimethylamine, diethylamine)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
2. Preparation of Solutions
-
Derivatization Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily as acyl chlorides are sensitive to moisture.
-
Base Solution (5% v/v TEA in ACN): Add 500 µL of triethylamine to 9.5 mL of anhydrous acetonitrile.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg in 10 mL of a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Quenching Solution (5% Formic Acid in Water): Add 5 mL of formic acid to 95 mL of LC-MS grade water.
3. Derivatization Protocol
Application Notes and Protocols for the Synthesis of Agrochemicals using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key building block in the synthesis of a variety of agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The pyrazole carboxamide scaffold, formed by the reaction of this compound with various amines, is a common feature in many commercial fungicides. This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate and its subsequent use in the preparation of pyrazole carboxamide-based agrochemicals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113100-61-1 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Solubility | Soluble in acetone, insoluble in water | [1] |
| Storage | Store at 2°C - 8°C | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, followed by its conversion to the corresponding acid chloride.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
A robust method for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a three-step sequence starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. This is followed by cyclization with methylhydrazine and subsequent hydrolysis.
Experimental Protocol:
-
Condensation: In a 3000L reaction kettle, 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 1000 kg of acetic anhydride are added sequentially. The mixture is heated to 120°C and refluxed for 4 hours. After the reaction is complete, the mixture is cooled to 40°C, and low-boiling-point components are removed by distillation under reduced pressure, ensuring the kettle temperature does not exceed 100°C. This yields compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate).
-
Cyclization: Into a 3000L reaction kettle, 500 kg of a 40 mass percent methylhydrazine aqueous solution and 600 L of toluene are added. The system is cooled to 10°C, and 25 kg of sodium hydroxide is added, maintaining the temperature at 6°C. 800 kg of compound A is then added, keeping the temperature at 15°C. The reaction is maintained at this temperature for 1 hour until completion. The mixture is allowed to stand and layer, and the upper layer containing compound B (ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate) is collected.
-
Hydrolysis: 2000 L of the liquid containing compound B is transferred to a 5000L reaction kettle and heated to 90°C. 1500 L of hydrochloric acid (15% mass fraction) is slowly added. During the addition, toluene and water are discharged. After discharging 450 kg of the water layer, the mixture is cooled to 30°C. The product is then isolated by centrifugation and dried to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Quantitative Data for the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
| Step | Product | Purity | Yield |
| 1 | Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate) | 98.5% | Not specified |
| 3 | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 98.9% | 649 kg (from 800 kg of Compound A) |
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the acid chloride is a standard procedure in organic synthesis, typically achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol (General Procedure):
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to reflux) until the reaction is complete, which can be monitored by the cessation of gas (SO₂ and HCl) evolution or by techniques like TLC or NMR.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or can be purified by distillation.
Synthesis of Pyrazole Carboxamide Agrochemicals
This compound is a versatile reagent for the synthesis of a wide range of pyrazole carboxamide derivatives, many of which exhibit potent fungicidal activity. The general synthetic route involves the acylation of a suitable amine with the acid chloride.
Experimental Protocol (General Procedure for Amide Formation):
-
The desired amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
A base, such as triethylamine or pyridine (1.0-1.2 equivalents), is added to the solution to act as an acid scavenger.
-
A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution, typically at a low temperature (e.g., 0°C) to control the reaction exotherm.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with water, an acidic solution (e.g., dilute HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude pyrazole carboxamide can be purified by recrystallization or column chromatography.
Quantitative Data for the Synthesis of Pyrazole Carboxamides
The following table provides examples of yields for the synthesis of various N-substituted 1,3-dimethyl-1H-pyrazole-4-carboxamides.
| Amine Reactant | Product Yield | Reference |
| 2-Hydroxylaniline | 77.9% | |
| 4-Hydroxylaniline | 80.5% | |
| Various substituted anilines | 40-80% |
Diagrams
Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Caption: Overall synthesis of pyrazole carboxamide agrochemicals.
Conclusion
This compound is a crucial intermediate for the synthesis of a significant class of modern fungicides. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the agrochemical industry. The synthesis of the carboxylic acid precursor is well-established and high-yielding. Its subsequent conversion to the acid chloride and reaction with various amines offers a versatile route to a diverse range of potentially active pyrazole carboxamide compounds. The provided data and workflows can serve as a valuable resource for the development of new and effective crop protection agents.
References
One-Pot Synthesis of Functionalized Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made the development of efficient synthetic methodologies for their preparation a significant focus in organic chemistry.[1] One-pot synthesis, particularly through multicomponent reactions, has emerged as a powerful and sustainable strategy for the rapid construction of complex and diverse pyrazole libraries.[2] These approaches offer several advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and operational simplicity.
This document provides detailed application notes and experimental protocols for selected one-pot methodologies for the synthesis of functionalized pyrazoles, catering to researchers and professionals in drug development and chemical synthesis.
Application Notes
The one-pot synthesis of pyrazoles can be broadly categorized based on the key starting materials and the nature of the bond-forming reactions. This section highlights three versatile and widely applicable methods:
-
Three-Component Synthesis from Aldehydes, β-Ketoesters, and Hydrazines: This is a classic and robust method for preparing polysubstituted pyrazoles. The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization-aromatization sequence. It allows for the introduction of diverse substituents at various positions of the pyrazole ring.
-
Three-Component Synthesis from Cyclic β-Diketones, Arylglyoxals, and Arylhydrazones: This approach provides access to highly functionalized pyrazoles bearing aryl and cyclic β-diketone substituents.[3] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and demonstrates broad substrate scope and good functional group tolerance.[3]
-
Four-Component Synthesis of Pyranopyrazoles: This method allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The reaction of an aromatic aldehyde, malononitrile, and a pyrazolone in the presence of a catalyst like triethanolamine in an aqueous medium offers a green and efficient route to pyranopyrazoles.[4]
The choice of method depends on the desired substitution pattern on the pyrazole core and the availability of starting materials. The following sections provide detailed protocols and comparative data to aid in the selection and implementation of these synthetic strategies.
Data Presentation: Comparison of One-Pot Synthesis Methods
The following table summarizes the key quantitative data for the selected one-pot pyrazole synthesis protocols, allowing for a direct comparison of their efficiency and scope.
| Method | Key Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages |
| Method 1: From Aldehydes, β-Ketoesters, and Hydrazines | Aromatic Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Ethanol | Reflux | 2-4 | 80-95 | High yields, broad scope, access to pyrazole-4-carboxylates. |
| Method 2: From Cyclic β-Diketones, Arylglyoxals, and Arylhydrazones | Cyclic β-Diketones, Arylglyoxals, Arylhydrazones | p-TsOH | DMF | 70 | 1-2 | 75-92 | Atom-economic, good functional group tolerance, access to complex pyrazoles.[3] |
| Method 3: Synthesis of Pyranopyrazoles | Aromatic Aldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Triethanolamine | Water | 90 | 0.5-1.5 | 85-95 | Green synthesis, simple workup, rapid reaction times.[4] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes, β-Ketoesters, and Hydrazines
This protocol is adapted from a general procedure for the synthesis of persubstituted pyrazoles using a Lewis acid catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] (5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and Yb(PFO)₃ (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Add hydrazine hydrate or the substituted hydrazine (1.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and stir.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the purified pyrazole derivative.
Visualization:
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 4. lupinepublishers.com [lupinepublishers.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This section provides solutions to common problems.
Issue 1: Product "oiling out" during recrystallization.
This phenomenon occurs when the compound precipitates from the solution at a temperature above its melting point.[1]
-
Solution 1: Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the saturation temperature, facilitating crystallization at a temperature below the compound's melting point.[1]
-
Solution 2: Slow Cooling: Ensure the solution cools down as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of the product as an oil.[1]
-
Solution 3: Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1]
-
Solution 4: Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Issue 2: Low yield after recrystallization.
A low recovery of the purified product can be due to several factors.[1]
-
Solution 1: Minimize the Amount of Hot Solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling.[1]
-
Solution 2: Ensure Thorough Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Solution 3: Select an Appropriate Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
Issue 3: Presence of colored impurities.
Colored impurities can often be removed during the purification process.
-
Solution 1: Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
-
Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography can be a powerful tool for separating the desired product from colored and other impurities.
Issue 4: Product degradation during purification.
This compound is an acid chloride and is therefore highly reactive towards water and other nucleophiles. Hydrolysis to the corresponding carboxylic acid is a common degradation pathway.
-
Solution 1: Use Anhydrous Solvents: Ensure all solvents used for recrystallization or chromatography are thoroughly dried to prevent hydrolysis.
-
Solution 2: Work under Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Solution 3: Avoid Protic Solvents if Possible: While some recrystallizations of similar compounds use alcohols, these can potentially react with the acid chloride to form esters. If possible, opt for aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: The starting material for the synthesis of the acid chloride. Its presence indicates an incomplete reaction.[2]
-
Residual chlorinating agent: Depending on the synthetic route, residual thionyl chloride or oxalyl chloride and their byproducts may be present.
-
Solvent residues: Solvents used in the synthesis or workup.
-
Side-reaction products: Depending on the reaction conditions, side products from the chlorination reaction may be formed.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques are:
-
Recrystallization: This is often the first choice for purifying solid compounds. The choice of solvent is critical.
-
Column Chromatography: This technique is very effective for separating the product from impurities with different polarities.
-
Vacuum Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Q3: What are suitable solvent systems for the recrystallization of this compound?
A3: While specific data for this exact compound is limited, based on the purification of similar pyrazole derivatives, the following solvent systems can be considered as a starting point:
-
Single Solvents: Anhydrous toluene, hexane, or dichloromethane.
-
Mixed Solvents: Hexane/ethyl acetate or hexane/acetone combinations are often used for pyrazole compounds.[1] For removing the starting carboxylic acid, which is more polar, a less polar solvent system for the recrystallization of the acid chloride would be beneficial.
Q4: What is a general procedure for column chromatography of this compound?
A4: A general procedure would involve:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present. For other pyrazole derivatives, a mixture of methanol and chloroform has been used.[3]
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[4]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot, anhydrous solvent (e.g., toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Method | Compound/Derivative | Solvent System | Purity/Yield | Reference |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 40% aqueous ethanol | 99.7% HPLC Purity | CN111362874B[5] |
| Recrystallization | 4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxamide | Ethanol | 77% Yield | [6] |
| Recrystallization | 4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxamide | n-propanol | 65% Yield | [6] |
| Column Chromatography | 5-methyl-4-nitro-1-phenyl-1H-pyrazole | methanol:chloroform (1:19 v/v) | Not specified | [3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis? A1: The most prevalent methods for synthesizing pyrazole derivatives include the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1] Other significant methods are the Paal-Knorr synthesis, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][2]
Q2: Why is the yield of my pyrazole synthesis consistently low? A2: Low yields can stem from several factors, including incomplete reactions, the formation of side products, or suboptimal reaction conditions.[3][4] Key areas to investigate are reaction time and temperature, the choice and amount of catalyst, and the stability and purity of the starting materials, particularly hydrazine derivatives which can be sensitive to air and light.[3][4]
Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical precursor? A3: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1][4] Regioselectivity is influenced by the steric and electronic properties of the reactants and the reaction conditions.[1] Strategies to improve selectivity include adjusting the pH, as acidic or neutral conditions can favor different isomers, and modifying the solvent system.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.[5]
Q4: What are the most effective purification techniques for pyrazole compounds? A4: Common purification techniques include fractional distillation for isomers with different boiling points, chromatography (flash, HPLC, GC), and recrystallization.[6] Recrystallization is highly effective and can be performed from a single solvent (e.g., ethanol, petroleum ether) or a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[7][8] For separating isomers or purifying certain pyrazoles, forming an acid addition salt to facilitate selective crystallization is also a powerful method.[6][9][10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Product Yield
Question: My reaction is not going to completion, or the yield of the desired pyrazole is very low. What steps can I take to optimize it?
Answer: A systematic approach to troubleshooting low yields is essential. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for addressing low reaction yields.
Key Optimization Parameters:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed.[3]
-
Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[3][11]
-
Catalyst: The choice of an acid or base catalyst is often critical. For Knorr synthesis, catalytic amounts of acids like acetic acid are commonly used.[3]
-
Reactant Stability: Phenylhydrazine and its derivatives can be sensitive to air and light. Ensure high purity of starting materials and consider handling them under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
Issue 2: Poor Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound produces a mixture of regioisomers that are difficult to separate. How can I favor the formation of one isomer?
Answer: Controlling regioselectivity is a common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions such as solvent and pH.
Caption: Decision tree for improving regioselectivity in pyrazole synthesis.
Data on Solvent Effects: The choice of solvent can have a profound impact on the ratio of regioisomers produced. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[5]
| Solvent | General Effect on Regioselectivity | Reference |
| Ethanol (EtOH) | Often results in low regioselectivity or a mixture of isomers. | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Can dramatically increase the formation of a single regioisomer. | [1][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Also shown to significantly improve regioselectivity, often even more than TFE. | [5] |
| Aprotic Dipolar Solvents (DMF, NMP) | Can provide better results than polar protic solvents for certain arylhydrazine reactions. | [12] |
Note: The specific isomer favored is highly dependent on the substrates used. This table illustrates a general trend.[1]
Issue 3: Purification Challenges
Question: My crude product is an oil or contains persistent impurities, making purification by standard methods difficult. What alternative strategies can I use?
Answer: When standard purification fails, a multi-step approach may be necessary. The following workflow outlines common purification choices.
Caption: General workflow for the purification of pyrazole products.
Troubleshooting Purification:
-
"Oiling Out" during Recrystallization: This occurs when the compound precipitates above its melting point.[7] To resolve this, add more of the primary solvent to lower the saturation point, ensure very slow cooling, or change the solvent system entirely.[7] Using a seed crystal can also induce proper crystallization.[7]
-
Colored Impurities: These can often be removed by adding a small amount of activated charcoal to the hot solution before filtering.[7]
-
Poor Separation of Isomers: If recrystallization or distillation fails to separate regioisomers, preparative chromatography (HPLC or flash) is often the most effective solution.[6]
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazole
This protocol describes a typical procedure for the reaction of a 1,3-dicarbonyl compound with a hydrazine.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base like sodium acetate may be added to liberate the free hydrazine.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole.[6]
Protocol 2: Purification via Acid Addition Salt Formation
This technique is particularly useful for separating isomers or purifying pyrazoles from non-basic impurities.[6]
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[6]
-
Acid Addition: Slowly add at least one equimolar amount of an inorganic (e.g., sulfuric acid) or organic acid to the solution.[6]
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the pyrazole salt. Further cooling in an ice bath may be required.[6]
-
Isolation: Collect the salt crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., NaOH solution) to regenerate the pure pyrazole.[6]
-
Final Extraction: Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of substituted pyrazoles. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[2]
Q3: Besides the Knorr synthesis, what other methods are commonly used to synthesize substituted pyrazoles with controlled regioselectivity?
A3: Several other methods offer good regiocontrol in pyrazole synthesis:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of diazo compounds with alkynes.[3][4] Recent advancements have improved the regioselectivity of these reactions, for instance, through the use of specific catalysts or functionalized alkynes.[5] Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), for example, enable the regioselective synthesis of 1,4-disubstituted pyrazoles.[5]
-
Reaction of N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach has been shown to proceed with complete regioselectivity, providing 1,3,5-trisubstituted pyrazoles.[6][7]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide highly regioselective access to complex pyrazole derivatives.[4]
-
Reaction of Hydrazones with Nitroolefins: This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[8]
Troubleshooting Guides
Problem: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
Solution:
-
Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to dramatically improve regioselectivity in favor of one isomer.[2] Consider replacing traditional solvents like ethanol with these alternatives.
-
pH Adjustment: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile.[1] Experimenting with acidic, basic, or neutral conditions may favor the formation of your desired regioisomer. For instance, reactions catalyzed by acetic acid in DMSO or ethanol have been shown to improve selectivity.[3]
-
Temperature Control: Carefully controlling the reaction temperature can sometimes influence the kinetic versus thermodynamic product distribution, which may affect the regioisomeric ratio.
-
Catalyst Screening: For certain reaction types, such as 1,3-dipolar cycloadditions, the choice of catalyst (e.g., copper, silver) can be crucial for controlling regioselectivity.[5][9]
Problem: My pyrazole synthesis reaction has a low yield. What are the possible causes and solutions?
Solution:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields.[10]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[10] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[10]
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway.[11] Experiment with different solvents and temperatures to minimize the formation of side products.[11]
-
Stoichiometry: Carefully control the stoichiometry of your reactants, as an excess of one reactant may favor side reactions.[11]
Problem: A mixture of pyrazole regioisomers has formed. How can I separate them?
Solution:
-
Thin-Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent and gradually increase the polarity.[1]
-
Column Chromatography: Once a suitable solvent system is identified, preparative column chromatography is the most common method for separating regioisomers. Careful packing of the column and slow elution are key to achieving good separation.
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. This may require screening a variety of solvents to find one that selectively crystallizes one isomer while leaving the other in solution.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (Desired:Undesired) | Total Yield (%) |
| 1 | 1a | EtOH | 1:1.3 | 75 |
| 2 | 1a | TFE | 85:15 | 80 |
| 3 | 1a | HFIP | 97:3 | 82 |
| 4 | 1b | EtOH | Low selectivity | 70 |
| 5 | 1b | TFE | 90:10 | 78 |
| 6 | 1b | HFIP | >99:1 | 85 |
| 7 | 1c | EtOH | 1:1 | 68 |
| 8 | 1c | HFIP | 95:5 | 75 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[2] The desired regioisomer is the 3-trifluoromethyl derivative.
Experimental Protocols
Key Experiment: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine with improved regioselectivity using a fluorinated alcohol as the solvent.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting poor pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Acyl chlorides are highly reactive and indispensable reagents in organic synthesis, valued for their efficiency in acylation reactions. However, their high reactivity also makes them susceptible to degradation, posing challenges in storage, handling, and experimental reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation of acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl chloride degradation?
A1: The primary cause of acyl chloride degradation is their high susceptibility to nucleophilic attack. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes acyl chlorides readily reactive with various nucleophiles, leading to their decomposition.
The most common degradation pathway is hydrolysis , which occurs upon contact with water, even atmospheric moisture.[2][3] This reaction is typically rapid and exothermic, yielding the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3] Other common degradation pathways include reactions with:
-
Alcohols: to form esters.
-
Amines: to form amides.
-
Carboxylic acids: to form acid anhydrides.
Q2: How can I visually identify a degraded acyl chloride?
A2: A pure acyl chloride is typically a colorless to pale yellow liquid.[2] Signs of degradation include:
-
Fuming in air: This is a result of the acyl chloride reacting with atmospheric moisture to produce HCl gas, which then appears as white fumes.[2]
-
Cloudiness or precipitation: The formation of the corresponding carboxylic acid, which may be a solid or have lower solubility in the acyl chloride, can lead to a cloudy appearance or the formation of a precipitate.
-
Discoloration: While some pure acyl chlorides have a slight color, a noticeable change in color, often darkening, can indicate the presence of impurities from degradation or side reactions during synthesis.[4]
Q3: What are the ideal storage conditions for acyl chlorides to minimize degradation?
A3: To ensure the longevity and purity of acyl chlorides, proper storage is crucial. The following conditions are recommended:
-
Anhydrous Environment: Acyl chlorides must be rigorously protected from moisture.[5][6] They should be stored in tightly sealed containers, preferably with a PTFE-lined cap. Storing them inside a desiccator containing a suitable drying agent can provide an additional layer of protection.[6]
-
Inert Atmosphere: For long-term storage or for particularly sensitive acyl chlorides, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to displace air and moisture.[5]
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[7] Refrigeration is often suitable, but ensure the container is sealed tightly to prevent condensation upon removal.
-
Material Compatibility: Glass bottles are the preferred storage containers. Avoid plastic containers for long-term storage as some plastics can be slowly penetrated by acyl chlorides.[7]
Troubleshooting Guides
Issue 1: My reaction with an acyl chloride is giving low yields or unexpected byproducts.
Possible Cause 1: Degraded Acyl Chloride
-
Troubleshooting: Before starting a reaction, it is crucial to assess the quality of your acyl chloride. If the reagent is old or has been improperly stored, it may have partially hydrolyzed to the corresponding carboxylic acid. This carboxylic acid will not participate in the desired acylation reaction and can complicate purification.
-
Solution: If degradation is suspected, purify the acyl chloride by distillation before use.[4] It is important to perform the distillation under anhydrous conditions and, for high-boiling point acyl chlorides, under reduced pressure.
Possible Cause 2: Presence of Moisture in the Reaction
-
Troubleshooting: Even trace amounts of water in your reaction solvent or on your glassware can hydrolyze the acyl chloride, reducing the yield of your desired product.
-
Solution:
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry or oven-dry all glassware before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Possible Cause 3: Inappropriate Reaction Conditions
-
Troubleshooting: The high reactivity of acyl chlorides can sometimes lead to side reactions if the conditions are not optimized.
-
Solution:
-
Temperature Control: Many reactions with acyl chlorides are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of byproducts.
-
Use of a Base: In reactions with nucleophiles like alcohols or amines, the byproduct HCl can protonate the nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary to scavenge the HCl produced.[8]
-
Issue 2: My acyl chloride appears cloudy or has solidified in the bottle.
-
Troubleshooting: This is a clear indication of hydrolysis. The solid is likely the corresponding carboxylic acid.
-
Solution: The acyl chloride must be purified before use. Fractional distillation is the most common method to separate the acyl chloride from the less volatile carboxylic acid.[4] For solid acyl chlorides, recrystallization from a non-polar, anhydrous solvent may be possible.[5]
Data Presentation
The stability of acyl chlorides is highly dependent on their structure and the conditions to which they are exposed. The following tables provide a summary of available quantitative data on the hydrolysis rates of some common acyl chlorides.
Table 1: Hydrolysis Rate Constants of Benzoyl Chloride in Various Solvents at 25°C
| Solvent System | Rate Constant (k, min⁻¹) | Reference |
| 95% Ethanol/5% Water | 0.00949 | [2] |
| Acetone with 6.22% Water | 0.0042 | [2] |
| Dioxane with 1 mol/L Water | 1.25 L/mol·min | [4] |
Table 2: Relative Solvolysis Rates of Benzoyl Halides in 97% Hexafluoroisopropanol/Water at 25°C
| Acyl Halide | Rate Constant (s⁻¹) | Relative Rate | Reference |
| Benzoyl Fluoride | 1.1 x 10⁻⁷ | 1 | [8] |
| Benzoyl Chloride | 3.7 x 10⁻⁴ | 3364 | [8] |
Experimental Protocols
Protocol 1: Purity Assessment of Acyl Chlorides by HPLC with Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC is challenging. A common and effective method involves derivatization to a more stable compound prior to analysis.[9] This protocol describes a general method using 2-nitrophenylhydrazine as a derivatizing agent.[9][10]
Objective: To determine the purity of an acyl chloride sample by quantifying the derivatized product.
Methodology:
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Solution: In an inert atmosphere (e.g., a glove box), accurately weigh a small amount of the acyl chloride and dissolve it in anhydrous acetonitrile to a known concentration.
-
-
Derivatization Procedure:
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 395 nm.[10]
-
Quantification: Create a calibration curve using a pure standard of the derivatized acyl chloride. The purity of the original acyl chloride sample can be calculated based on the concentration of the derivative determined from the calibration curve.
-
Protocol 2: Monitoring Acyl Chloride Degradation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products of acyl chlorides.
Objective: To identify and quantify the degradation products of an acyl chloride after exposure to specific conditions.
Methodology:
-
Sample Preparation:
-
Expose a known amount of the acyl chloride to the desired degradation conditions (e.g., a specific temperature and humidity) for a set period.
-
Dissolve a small, accurately weighed amount of the stressed sample in a dry, inert solvent such as dichloromethane or hexane.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a library of known compounds. Quantify the products by creating calibration curves with pure standards of the expected degradation products.
-
Visualizations
Caption: Primary degradation pathways of acyl chlorides.
Caption: Workflow for acyl chloride purity analysis by HPLC.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. download.basf.com [download.basf.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
alternative reagents for the synthesis of pyrazole-4-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting pyrazole-4-carboxylic acid to pyrazole-4-carbonyl chloride?
The most frequently employed reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used.
Q2: What are the advantages of using oxalyl chloride over thionyl chloride?
Oxalyl chloride often provides cleaner reactions with byproducts (CO, CO₂, HCl) that are entirely gaseous, simplifying purification.[2] The reaction with oxalyl chloride, typically catalyzed by a small amount of N,N-dimethylformamide (DMF), can often be run at room temperature.
Q3: Can I use thionyl chloride without a solvent?
Yes, using neat thionyl chloride at reflux is a common procedure for converting carboxylic acids to acid chlorides.[1] However, for sensitive substrates, the use of an inert solvent like dichloromethane (DCM) or chloroform can be advantageous to moderate the reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester, which can be easily visualized on a TLC plate. The disappearance of the starting carboxylic acid spot indicates reaction completion.
Q5: What is the stability of pyrazole-4-carbonyl chloride?
Pyrazole-4-carbonyl chloride is a reactive compound and is sensitive to moisture. It should be used in subsequent reactions as soon as possible after its preparation or stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) to prevent hydrolysis back to the carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent.- Low reaction temperature or short reaction time.- Poor quality of the chlorinating agent. | - Use a slight excess of the chlorinating agent (1.1-1.5 equivalents).- Increase the reaction temperature or prolong the reaction time.- Use freshly distilled or a new bottle of the chlorinating agent. |
| Low Yield | - Hydrolysis of the product during workup.- Side reactions.- Inefficient purification. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents for workup.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.- Choose an appropriate purification method (see purification section). |
| Product is difficult to purify | - Presence of unreacted starting material.- Formation of colored impurities.- Contamination with byproducts (e.g., from DMF in oxalyl chloride reactions). | - Ensure the reaction goes to completion.- Treat the crude product with a non-polar solvent (e.g., hexane) to precipitate the product and wash away impurities.- For oxalyl chloride reactions, ensure only a catalytic amount of DMF is used. |
| Side reaction: Dimerization | In some cases, particularly with 5-hydroxypyrazole-4-carboxylates, treatment with thionyl chloride can lead to dimerization instead of the formation of the acid chloride. | - Use a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.- Carefully control the reaction temperature. |
| Side reaction: Chlorination of the pyrazole ring | While less common for the 4-carbonyl chloride synthesis, aggressive chlorinating conditions could potentially lead to chlorination on the pyrazole ring, especially if activated. | - Use stoichiometric amounts of the chlorinating agent.- Avoid excessively high temperatures. |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add pyrazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, 1.5 eq) to the flask. This can be done neat or in an inert solvent like dichloromethane (DCM) or chloroform.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude pyrazole-4-carbonyl chloride can often be used directly in the next step. If purification is necessary, it can be recrystallized from an anhydrous non-polar solvent or purified by short-path distillation under high vacuum.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride ((COCl)₂, 1.2 eq) to the suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO and CO₂) will be observed.
-
Workup: Once the reaction is complete (cessation of gas evolution and TLC confirmation), the solvent and volatile byproducts can be removed under reduced pressure.
-
Purification: The resulting crude pyrazole-4-carbonyl chloride is typically of high purity and can be used without further purification.
Reagent Comparison
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent | SO₂, HCl (gaseous) | Inexpensive, readily available | Can lead to charring with sensitive substrates, excess reagent needs to be removed. |
| Oxalyl Chloride ((COCl)₂) | Room temperature, in DCM with cat. DMF | CO, CO₂, HCl (gaseous) | Mild conditions, volatile byproducts | More expensive than SOCl₂, DMF can sometimes be difficult to remove completely. |
| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | POCl₃, HCl | Effective for a wide range of carboxylic acids | Solid reagent, byproduct (POCl₃) has a high boiling point and can be difficult to separate. |
Diagrams
Caption: General experimental workflow for the synthesis of pyrazole-4-carbonyl chloride.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
work-up procedures for reactions involving 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with technical support for handling reactions and work-up procedures involving 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive acyl chloride, a derivative of a carboxylic acid.[1] Its high reactivity makes it an excellent electrophile for nucleophilic acyl substitution reactions.[2][3] It is primarily used in organic synthesis to form amides by reacting with primary or secondary amines and to form esters by reacting with alcohols.[3][4] These pyrazole-containing amides and esters are common structural motifs in pharmaceuticals and agrochemicals.[5][6][7]
Q2: Why is it critical to use anhydrous (dry) conditions for reactions with this reagent?
A2: Acyl chlorides are highly susceptible to hydrolysis. This compound reacts readily with water, even atmospheric moisture, to hydrolyze back to the corresponding and less reactive 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[3][8] This not only consumes the starting material but also introduces an acidic impurity that can complicate product purification. Therefore, using dry solvents, glassware, and an inert atmosphere (like nitrogen or argon) is crucial to ensure high product yield.
Q3: What is the purpose of adding a base, such as triethylamine or pyridine, to the reaction mixture?
A3: The reaction between an acyl chloride and a nucleophile (like an amine or alcohol) produces one equivalent of hydrogen chloride (HCl) as a byproduct.[4] This acid can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, often called an "acid scavenger," is added to neutralize the generated HCl, protecting the nucleophile and driving the reaction to completion.[8] If an amine is the nucleophile, two equivalents of the amine can be used, where one acts as the nucleophile and the second acts as the base.[8]
Q4: How should I properly quench a reaction involving unreacted this compound?
A4: To safely neutralize any excess, highly reactive acyl chloride before work-up, the reaction should be "quenched." This is typically done by slowly adding a proton source to the cooled reaction mixture. Common quenching agents include water, ice, or a dilute aqueous solution of a weak base like sodium bicarbonate. This process converts the remaining acyl chloride into the more stable and water-soluble carboxylate salt, which can be easily removed in the aqueous phase during extraction.
Q5: My final amide product appears to have some water solubility. How can I adjust the work-up to minimize product loss?
A5: If your product is polar and shows solubility in the aqueous layer, you can modify the extraction procedure. First, perform "salting out" by saturating the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds. Additionally, use a more polar extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3-5 times) to maximize the recovery of your product from the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagents or solvents were not anhydrous, leading to hydrolysis of the acyl chloride. 2. Insufficient base was used to scavenge HCl byproduct. 3. The nucleophile (amine/alcohol) is not reactive enough. | 1. Ensure all glassware is oven-dried, use freshly distilled or anhydrous grade solvents, and run the reaction under an inert atmosphere. 2. Use at least one equivalent of a tertiary amine base (e.g., triethylamine) or two equivalents of the reacting amine.[8] 3. Consider increasing the reaction temperature or using a catalyst if applicable. |
| Product is Contaminated with Starting Amine/Alcohol | 1. The reaction did not go to completion. 2. Incorrect stoichiometry (excess nucleophile). | 1. Increase reaction time or temperature. Monitor the reaction by TLC. 2. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer. Caution: Ensure your product is stable to acid. |
| Product is Contaminated with 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 1. Hydrolysis of the starting acyl chloride due to moisture. 2. Incomplete quenching or insufficient basic wash during work-up. | 1. Wash the organic layer thoroughly with a mild base (e.g., saturated sodium bicarbonate or 1M sodium carbonate solution). The acidic carboxylic acid will be converted to its salt and extracted into the aqueous layer. Perform multiple washes if necessary. |
| A Stable Emulsion Forms During Extraction | 1. High concentration of reagents or formation of salts. 2. The solvent system is not optimal. | 1. Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, filter the entire mixture through a pad of Celite. |
Experimental Protocols
General Aqueous Work-up Procedure for Amide Synthesis
This protocol outlines a standard procedure following the reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base.
-
Cooling and Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath to 0°C. Slowly and carefully add deionized water or crushed ice while stirring to quench any unreacted acyl chloride.
-
Dilution and Phase Separation: Transfer the mixture to a separatory funnel. Dilute with the organic solvent used in the reaction (e.g., DCM or ethyl acetate). If the product has moderate polarity, ethyl acetate is preferred for better recovery.
-
Acidic Wash (Optional): To remove excess amine and the tertiary amine base, wash the organic layer with a 1M HCl solution. Collect the organic layer. Skip this step if your product is acid-sensitive.
-
Neutral Wash: Wash the organic layer with deionized water to remove water-soluble impurities.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid byproduct. Continue washing until CO₂ evolution ceases.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can then be purified by recrystallization or flash column chromatography.
Visualization
Workflow for Amide Synthesis and Work-up
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. savemyexams.com [savemyexams.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrazole synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked questions (FAQs)
Q1: What are the most common catalytic systems for pyrazole synthesis?
A1: The most prevalent methods for pyrazoline synthesis often involve acid catalysis, particularly in the classic Knorr synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[1][2] More contemporary and efficient approaches include multicomponent reactions (MCRs) that can be catalyzed by a variety of substances, including Lewis acids like lithium perchlorate, nano-ZnO, and various heterogeneous catalysts.[3] For specific applications, metal-catalyzed methods, such as those employing ruthenium for hydrogen transfer catalysis from 1,3-diols, offer alternative synthetic routes.[4][5]
Q2: How does the choice of catalyst influence the regioselectivity of the pyrazole synthesis?
A2: The catalyst can play a crucial role in determining the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[6] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[6] The use of solid acid catalysts like Amberlyst-70 has also been shown to direct the reaction towards a specific regioisomer.[6]
Q3: My reaction yield is consistently low. What are the likely catalyst-related causes?
A3: Low yields can stem from several catalyst-related issues. The choice of catalyst and its amount are critical. For Knorr-type syntheses, a catalytic amount of a protic acid is often necessary to facilitate imine formation.[7] In some cases, a more potent Lewis acid or a specific heterogeneous catalyst like nano-ZnO might be required to improve yields.[3][7] Catalyst deactivation, poisoning by impurities in the starting materials, or incomplete catalyst recovery in the case of heterogeneous catalysts can also significantly reduce yields.
Q4: I am observing the formation of colored impurities in my reaction. Is this related to the catalyst?
A4: The formation of yellow or red impurities can be due to the decomposition of the hydrazine starting material, which can sometimes be influenced by the reaction conditions, including the acidity provided by the catalyst.[8] While not always directly caused by the catalyst itself, the reaction environment it creates can promote these side reactions.
Troubleshooting Guides
Issue 1: Poor Yield and Low Conversion Rate
| Symptom | Possible Catalyst-Related Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows a significant amount of unreacted starting materials. | Inactive or Insufficient Catalyst: The catalyst may not be active enough for the specific substrates, or the amount used is too low. | - Increase the catalyst loading incrementally. - Switch to a more effective catalyst. For instance, if a mild acid catalyst is not working, consider a stronger Lewis acid or a heterogeneous catalyst known for high activity, such as nano-ZnO.[3] |
| The reaction starts but does not proceed to completion. | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This is more common with heterogeneous catalysts. | - Ensure starting materials are pure to avoid catalyst poisoning. - For heterogeneous catalysts, consider regeneration if possible (see Issue 3). - In some cases, adding a fresh batch of catalyst mid-reaction might help. |
| The desired product is formed, but along with significant byproducts. | Incorrect Catalyst Choice: The catalyst might be promoting side reactions. | - Screen different types of catalysts (e.g., protic vs. Lewis acids, homogeneous vs. heterogeneous) to find one that is more selective for the desired transformation. |
Issue 2: Formation of Regioisomers with Unsymmetrical Substrates
| Symptom | Possible Catalyst-Related Cause | Troubleshooting Steps |
| NMR analysis of the crude product shows a mixture of two or more pyrazole isomers. | Lack of Regiocontrol by the Catalyst: The catalyst may not be effectively directing the nucleophilic attack of the hydrazine to a specific carbonyl group. | - pH Adjustment: If using an acid catalyst, carefully control the pH. Different pH levels can favor the formation of different regioisomers.[6] - Catalyst Screening: Test different catalysts. For example, solid acid catalysts like Amberlyst-70 have been reported to improve regioselectivity.[6] - Solvent Effects: The solvent can work in concert with the catalyst to influence regioselectivity. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) which have been shown to increase regioselectivity in some cases.[6] |
Issue 3: Deactivation and Regeneration of Heterogeneous Catalysts (e.g., nano-ZnO)
| Symptom | Possible Cause | Troubleshooting and Regeneration |
| Decreased catalytic activity after the first use. | Fouling: Deposition of organic residues or byproducts on the catalyst surface, blocking active sites. | - Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed species. - Calcination: For robust inorganic catalysts like nano-ZnO, gentle calcination (heating in air at a controlled temperature) can burn off organic residues and regenerate the catalyst. The optimal temperature should be determined experimentally to avoid sintering. |
| Gradual loss of activity over several cycles. | Sintering: Thermal degradation leading to a loss of active surface area. | - Optimize reaction temperature to the lowest effective level to minimize thermal stress on the catalyst. - If sintering is suspected, characterization techniques like XRD or BET can confirm changes in crystallite size and surface area. |
| Sudden and complete loss of activity. | Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds) from the reactants or solvent onto the active sites. | - Purify Reactants: Ensure the purity of all starting materials and solvents. - Regeneration: Depending on the poison, specific chemical treatments may be required for regeneration, though this can be challenging. For some types of poisoning, calcination might be effective. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Substituted Pyrazoles
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Glacial Acetic Acid | Ethyl acetoacetate, Phenylhydrazine | None | Reflux | 1 h | High (not specified) | [1] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Ethanol | RT | 30 min | 95 | [3] |
| AgOTf (1 mol%) | Trifluoromethylated ynone, Aryl hydrazine | Not specified | RT | 1 h | up to 99 | [3] |
| Copper Triflate / --INVALID-LINK-- | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Not specified | Not specified | Not specified | Good (not specified) | [3] |
| RuH2(CO)(PPh3)3 / Xantphos | 2-alkyl-1,3-diol, Phenylhydrazine | Toluene | 110 | 24 h | 84 | [5] |
| Amberlyst-70 | 1,3-diketone, Arylhydrazine | Not specified | RT | Not specified | Good (not specified) | [3] |
Note: The yields and reaction conditions are highly substrate-dependent. This table provides a general comparison based on reported examples.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis using Acetic Acid Catalyst
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Protocol 2: Multicomponent Synthesis of Pyranopyrazoles using Nano-ZnO Catalyst
This protocol details the one-pot, four-component synthesis of 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Nano-ZnO (25 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (25 mg) is stirred in water (5 mL) at room temperature.[9]
-
The progress of the reaction is monitored by TLC. The reaction is typically complete within 10-20 minutes.[9]
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.[9]
-
The solid product is washed with water and then recrystallized from hot ethanol to afford the pure pyranopyrazole derivative.[9]
-
The nano-ZnO catalyst can be recovered from the filtrate by simple filtration, washed, dried, and reused for subsequent reactions.
Protocol 3: Ruthenium-Catalyzed Pyrazole Synthesis from a 1,3-Diol
This protocol describes the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and hydrazines via hydrogen transfer catalysis.[5]
Materials:
-
RuH2(CO)(PPh3)3 (0.03 equiv)
-
Xantphos (0.03 equiv)
-
1,3-Diol (1.00 equiv)
-
Hydrazine (1.00 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Crotonitrile (serves as a hydrogen acceptor)
-
Acetic acid (AcOH)
Procedure:
-
To an oven-dried round-bottom flask containing a stir bar, add RuH2(CO)(PPh3)3 (0.03 equiv), Xantphos (0.03 equiv), the 1,3-diol (1.00 equiv), and the hydrazine (1.00 equiv).
-
Add the anhydrous solvent, crotonitrile (2.20 equiv), and acetic acid (15 mol %).[5]
-
Fit the flask with a reflux condenser and heat the reaction mixture at 110 °C under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
Technical Support Center: Synthesis and Purification of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of pyrazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole synthesis?
A1: Impurities in pyrazole synthesis can be broadly categorized as follows:
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Regioisomers: These are a significant issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, as the initial reaction can occur at two different sites, leading to a mixture of products.[1][2]
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Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives in the crude product. The purity of starting materials is crucial, as impurities within them can lead to side reactions.[1]
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Side-Reaction Products: Various side reactions can occur, including the formation of stable intermediates that fail to dehydrate to the final pyrazole, or ring-opened and rearranged products, especially with highly reactive functional groups.[2]
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Oxidation Products: The final pyrazole compound, particularly those with sensitive groups like hydrazinyl moieties, can oxidize upon exposure to air, often resulting in a yellow or brown coloration.[3]
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Solvent Residues: Residual solvents from the reaction or purification steps can remain in the final product.
Q2: How can I minimize the formation of regioisomers?
A2: Controlling regioselectivity is a primary challenge. The outcome is influenced by both steric and electronic factors of the substituents on the reactants.[1] Strategies to improve selectivity include:
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Solvent Choice: The polarity of the solvent can influence which regioisomer is favored.[2]
-
pH Control: Acidic or basic conditions can direct the reaction toward a specific isomer. For instance, reactions with aryl hydrazine hydrochlorides in solvents like ethanol often proceed under acidic conditions, which can favor one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder attack at one carbonyl group, thereby favoring the formation of a single regioisomer.[1][4]
-
Catalyst Selection: Specific catalysts can be employed to direct the N-alkylation to a particular nitrogen atom in the pyrazole ring.[5]
Q3: My purified pyrazole derivative is yellow or brown instead of white. What is the cause?
A3: A yellow or brown coloration often points to the presence of oxidized impurities.[3] This is particularly common if the pyrazole has functional groups sensitive to air, such as a hydrazinyl group (-NHNH₂).[3] The discoloration can also arise from colored impurities in the starting materials, especially certain hydrazine salts like phenylhydrazine hydrochloride.[1] To remove these colored impurities, you can treat the solution of your compound with activated charcoal during the recrystallization process.[6]
Q4: My final product is an oil and will not crystallize. What should I do?
A4: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[6] If your product is an oil, consider the following steps:
-
Confirm Purity: The oily nature might be due to significant impurities. Analyze a sample by TLC or LC-MS to check for multiple components. If it is impure, further purification by column chromatography is necessary before attempting crystallization again.[3]
-
Optimize Recrystallization:
-
Increase Solvent Volume: Add more of the primary solvent to lower the saturation point.[6]
-
Slow Cooling: Allow the solution to cool very slowly. Using an insulated container can help.[6]
-
Change Solvent System: Experiment with different solvents or a mixed-solvent system.[6]
-
Use a Seed Crystal: Adding a tiny crystal of the pure solid product can induce crystallization.[6]
-
-
Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes). Stirring or sonicating the mixture can sometimes induce solidification.[3]
Troubleshooting Guides
Problem: Low Yield in Pyrazole Synthesis
Question: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors.[1] A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can trigger side reactions, which consume starting materials and reduce the final yield.[1] Hydrazine derivatives, in particular, can degrade over time and should ideally be from a fresh source.[1]
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the reactant ratio is correct. A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes help drive the reaction to completion.[1]
-
Temperature and Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and temperature. In some cases, stable intermediates may form that require higher temperatures or a dehydrating agent to convert to the final product.[1][2]
-
pH: If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can be beneficial by neutralizing the acid formed, which may promote the formation of byproducts.[1]
-
-
Evaluate Potential Side Reactions: Be aware of common side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly lower the yield of the desired product.[1]
Caption: A logical workflow for troubleshooting low pyrazole yield.
Problem: Purification by Column Chromatography is Ineffective
Question: I am losing most of my basic pyrazole derivative on the silica column, or it is streaking badly. How can I improve the separation?
Answer: The basic nitrogen atoms in pyrazole derivatives can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to poor separation, severe peak tailing, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.[3]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing the column. This is the most common and effective solution. Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, typically triethylamine (~0.5-1% of the total solvent volume).[3] This will minimize the strong interactions and allow your compound to elute properly.
-
Optimize the Eluent System:
-
Consider an Alternative Stationary Phase: If deactivating silica is not sufficient, consider using a more inert stationary phase like neutral alumina, which is less acidic and often provides better results for basic compounds.[3]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Method | Principle of Separation | Best For | Typical Purity | Typical Recovery | Key Considerations |
| Recrystallization | Differential solubility at different temperatures | High initial purity (>90%) crude products | >99% | 60-90% | Risk of "oiling out"; requires finding a suitable solvent system.[6] |
| Column Chromatography | Differential adsorption to a stationary phase | Complex mixtures, low initial purity, isomer separation | >98% | 50-85% | Basic pyrazoles may bind to acidic silica gel; deactivation is often needed.[3] |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Separating acidic or basic pyrazoles from neutral impurities | >95% | 70-95% | Compound must be stable to pH changes; requires immiscible solvents.[7] |
| Preparative HPLC | High-resolution separation on a reverse-phase column | Difficult-to-separate isomers or high-purity requirements | >99.5% | 40-80% | Expensive and requires specialized equipment; scalable for isolation.[8] |
Table 2: Recommended Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / System | Type | Polarity | Recommended For |
| Ethanol, Methanol | Protic | High | Polar pyrazole derivatives.[6] |
| Ethyl Acetate | Aprotic | Medium | Moderately polar derivatives.[7] |
| Cyclohexane, Hexane | Non-polar | Low | Non-polar pyrazole derivatives.[6][7] |
| Ethanol / Water | Mixed Protic | High | Polar compounds that are too soluble in pure ethanol.[6] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Variable | Adjusting polarity for optimal crystallization.[6] |
Experimental Protocols
Protocol 1: Column Chromatography of a Basic Pyrazole Derivative
This protocol details the purification of a pyrazole derivative that exhibits strong binding to normal-phase silica gel.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired compound an Rf value of ~0.3.
-
Silica Gel Deactivation: In a beaker, prepare a slurry of silica gel in your chosen eluent. Add triethylamine to constitute 0.5-1% of the total solvent volume and stir well.[3]
-
Column Packing: Pour the silica slurry into a chromatography column and allow it to pack, using gentle pressure if needed.
-
Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent and apply it carefully to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.[3]
Protocol 2: Single-Solvent Recrystallization
This method is used when a single solvent with a high-temperature coefficient of solubility for the compound is found.[6]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent required to dissolve it at boiling temperature.
-
Heating: Gently heat the mixture while stirring until the solvent boils and all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel. To remove colored impurities, add a small amount of activated charcoal to the hot solution before this filtration step.[6]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, either by air-drying or in a desiccator.[6]
Caption: Experimental workflow for purification and analysis.
Visualizing Impurity Formation
The formation of regioisomers is a common source of impurities in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls. The reaction mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The pathway taken determines the final substitution pattern on the pyrazole ring.
Caption: Formation pathways of regioisomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger, industrial scale. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, alongside detailed protocols and data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis? A1: The primary safety concerns during scale-up revolve around the management of highly exothermic reactions and the handling of hazardous reagents. Hydrazine and its derivatives, common reagents in pyrazole synthesis, are toxic and can decompose with explosive potential, especially at higher temperatures or in the presence of certain metals.[1] Diazotisation steps, if part of the synthetic route, produce unstable diazonium salts that can decompose rapidly, releasing nitrogen gas and creating a pressure buildup risk.[2] A thorough thermal hazard evaluation is critical to identify potential thermal runaway scenarios and to establish safe operating limits.[1][2]
Q2: Why does the reaction yield often decrease when moving from a gram to a kilogram scale? A2: A decrease in yield during scale-up is a common challenge and can be attributed to several physical and chemical factors.[2][3] Larger reaction volumes have a lower surface-area-to-volume ratio, which makes heat transfer less efficient.[2][3] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[3] Inadequate mixing in large reactors can also result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[3] Furthermore, reaction times that are sufficient at the lab scale may need to be extended for larger batches to ensure complete conversion.[3]
Q3: How can regioselectivity be controlled during the scale-up of pyrazole synthesis? A3: The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Controlling regioselectivity at scale requires precise control over reaction conditions. The choice of solvent, catalyst, and reaction temperature can significantly influence the isomeric ratio.[1][5] For instance, acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another.[4][5] It is crucial to perform optimization studies at the lab scale to identify robust conditions that provide high regioselectivity before attempting a large-scale reaction.
Q4: What are the advantages of using flow chemistry for scaling up pyrazole synthesis? A4: Flow chemistry offers significant advantages for scalability and safety in pyrazole synthesis.[6] It allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved efficiency and yields.[6] The small internal volume of flow reactors makes them inherently safer for handling hazardous intermediates like diazonium salts and managing highly exothermic reactions.[2][6] This technology facilitates a smoother transition from laboratory to industrial scale and can enable the synthesis of pyrazoles that are otherwise difficult to produce safely in large batches.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of pyrazole synthesis in a problem-cause-solution format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Exothermic Reaction & Thermal Runaway | Highly exothermic condensation/cyclization steps, particularly with hydrazine.[1][2] Inefficient heat dissipation due to a low surface-area-to-volume ratio in large reactors.[2][3] | - Implement a semi-batch process with slow, controlled addition of the reactive reagent (e.g., hydrazine hydrate).[1][3]- Ensure the reactor is equipped with an adequate cooling system (e.g., jacketed reactor).[3]- Use a sufficient volume of an appropriate solvent to help absorb the heat of reaction.[1]- For future runs, consider reducing the addition rate and increasing the solvent volume.[1] |
| Poor Regioselectivity | The reaction conditions favor the formation of multiple isomers from unsymmetrical precursors.[1][4][6] The reaction pathway is sensitive to pH and temperature, which may vary in a large reactor.[4][5] | - Screen different solvents and catalysts at the lab scale to optimize selectivity.[1]- Precisely control the reaction temperature, as minor deviations can impact the isomeric ratio.- Adjust the pH of the reaction mixture, as this can influence the initial site of nucleophilic attack by hydrazine.[4] |
| Low Yield / Incomplete Reaction | Inefficient mixing leading to localized "hot spots" or areas of low reagent concentration.[3] Insufficient reaction time for the larger scale.[3] Product loss during workup and purification steps.[1] | - Optimize the agitation system (impeller type and speed) for the reactor size and viscosity of the reaction mixture.[3]- Monitor reaction progress using in-process controls (e.g., TLC, LC-MS, or Process Analytical Technology) to ensure completion.[9]- Optimize extraction and recrystallization solvents and procedures to minimize product loss.[1] |
| Impurity Formation | Side reactions due to prolonged reaction times or elevated temperatures.[9] Poor quality or impurities in starting materials.[4] Formation of stable intermediates that do not convert to the final product.[10] | - Maintain precise control over reaction temperature and time.[1]- Ensure the purity of all starting materials and reagents before use.[4]- If a stable intermediate is detected, consider adjusting conditions (e.g., increasing temperature or adding a dehydrating agent) to drive the reaction to completion.[10] |
| Difficulty in Product Purification | The product and impurities have similar physical properties (e.g., solubility).[1] The product "oils out" instead of crystallizing during recrystallization.[11] | - Screen a variety of solvents or mixed-solvent systems for recrystallization to find a system that maximizes the solubility difference between the product and impurities.[1][11]- To prevent oiling out, increase the solvent volume, ensure slow cooling, or introduce a seed crystal to induce proper crystallization.[11]- Consider alternative purification methods such as column chromatography with different solvent systems or converting the pyrazole to a salt for purification.[1][12] |
Data Presentation: Key Scale-Up Parameters
The following table summarizes critical parameters that change during scale-up and strategies to manage them.
| Parameter | Challenge at Scale | Mitigation Strategy | Process Analytical Technology (PAT) Tool |
| Heat Transfer | The surface-area-to-volume ratio decreases, leading to inefficient heating and cooling.[2] | Use jacketed reactors with efficient heat transfer fluids; control the rate of reagent addition for exothermic reactions.[3] | In-line temperature probes to monitor and control internal and jacket temperatures.[13][14] |
| Mixing | Inefficient agitation can create non-homogeneous conditions, impacting reaction rate, yield, and selectivity.[3] | Select appropriate impeller geometry and agitation speed for the vessel size; use baffles to improve mixing.[3] | Particle size analyzers (for suspensions); in-line spectroscopy (FTIR, Raman) to monitor local concentrations.[15][16] |
| Reaction Time | May need to be significantly longer than in the lab to achieve the same conversion.[3] | Monitor the reaction closely to determine the optimal endpoint and avoid byproduct formation from extended heating.[9] | On-line or at-line chromatography (HPLC, GC) to track the consumption of starting materials and formation of product.[17] |
| Reagent Addition | Uncontrolled addition of a reactive species (e.g., hydrazine) can cause a dangerous exotherm.[1] | Use calibrated dosing pumps for slow, controlled addition; add reagents subsurface to improve dispersion.[1] | Flow meters to monitor addition rates; real-time calorimetry (RC1) during process development to measure heat flow. |
Experimental Protocols
Generalized Protocol for Scale-Up of Knorr Pyrazole Synthesis
This protocol describes a general method for the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, with specific considerations for scale-up.
1. Reactor Setup and Inerting:
-
Charge a clean, dry, jacketed glass reactor of appropriate volume equipped with an overhead stirrer, temperature probe, reflux condenser, and a port for reagent addition.
-
Inert the atmosphere by purging with nitrogen or argon, especially if the product is sensitive to oxidation.[1]
2. Charging of Reagents:
-
Charge the 1,3-dicarbonyl compound (1.0 equivalent) and a suitable solvent (e.g., ethanol, acetic acid). The solvent volume should be sufficient to ensure good mixing and help manage any exotherm.[2]
-
Begin agitation to ensure the mixture is homogeneous.
3. Controlled Addition of Hydrazine:
-
Prepare a solution of the hydrazine derivative (e.g., hydrazine hydrate, 1.1-1.2 equivalents) in the same solvent.
-
Scale-Up Consideration: Using an addition funnel or a dosing pump, add the hydrazine solution dropwise or at a slow, controlled rate to the stirred reactor solution.[1][2] The maximum addition rate should be determined during process safety studies to ensure the reactor's cooling capacity is not exceeded.
-
Monitor the internal temperature closely during the addition. Maintain the desired temperature (e.g., room temperature or below, using the reactor cooling jacket) as the reaction is often exothermic.[2]
4. Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at the optimized temperature (e.g., room temperature or reflux).
-
Monitor the reaction's progress by taking samples periodically for analysis by TLC, LC-MS, or HPLC until the starting material is consumed.[9]
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, concentrate the solvent under reduced pressure.
-
Scale-Up Consideration: The work-up procedure should be optimized to handle large volumes. This may involve extraction with a suitable solvent. The choice of solvents for extraction and recrystallization is crucial for obtaining a high-purity product at scale.[1]
6. Purification:
-
Purify the crude product by recrystallization from a pre-determined optimal solvent or solvent system.[11]
-
Scale-Up Consideration: For large-scale recrystallization, slow cooling is essential to obtain a uniform crystal size and high purity.[11] If the product tends to "oil out," using a more dilute solution or a different solvent system may be necessary.[11]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. longdom.org [longdom.org]
- 17. stepscience.com [stepscience.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Pyrazole Derivatives
This guide provides an objective comparison of the primary analytical methods used for the structural elucidation and characterization of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in method selection and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of pyrazole derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the substitution pattern on the pyrazole ring, and the presence of tautomers.[1]
Key Experiments & Data Interpretation
-
¹H NMR: Used to identify the number and environment of protons. The chemical shifts of protons on the pyrazole ring are highly dependent on the substituents. For instance, in 4-halogenated-1H-pyrazoles, the H3,5 protons appear around δ 7.5-7.8 ppm.[2] The N-H proton signal is often broad and can be found in a wide range (δ 8-13 ppm) due to rapid proton exchange and intermolecular hydrogen bonding.[1][2]
-
¹³C NMR: Provides information on the carbon skeleton. In halogenoaminopyrazole derivatives, methylene group carbons (attached to the pyrazole ring) can appear in the range of δ 59-66 ppm.[3] Carbons within the pyrazole ring itself will have distinct chemical shifts based on their electronic environment.
-
2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing connectivity between protons and carbons that are separated by two or three bonds, which helps in assigning the correct isomeric structure, especially for proton-deficient compounds.[4]
Comparative NMR Data for Pyrazole Derivatives
| Nucleus | Group / Position | Typical Chemical Shift (δ, ppm) | Remarks | Source |
| ¹H | N-H (Pyrrole-like) | 8.0 - 13.0 | Often broad; position is concentration and solvent dependent.[2] | [1][2] |
| H3, H5 (on pyrazole ring) | 7.5 - 7.8 | Can be equivalent depending on substitution at N1. | [2] | |
| CH₂ (attached to N) | 5.3 - 5.6 | Singlet, indicative of a methylene bridge. | [3] | |
| CH (pyrazoline ring) | 5.1 - 5.8 | Confirms the formation of a pyrazoline ring from a pyrazole precursor. | [5] | |
| ¹³C | C3, C5 (on pyrazole ring) | 130 - 155 | Highly influenced by substituents. | [6] |
| C4 (on pyrazole ring) | 100 - 115 | Typically more shielded than C3/C5. | [7] | |
| C=O (substituent) | 181 - 191 | Indicates a carbonyl group attached to the pyrazole scaffold. | [5] | |
| CH₂ (attached to N) | 59 - 66 | Chemical shift varies with halogen substitution on attached phenyl rings. | [3] |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Record spectra on a 400 or 500 MHz spectrometer.[2][4]
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~12 ppm. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~220 ppm. A larger number of scans is required for adequate signal-to-noise.
-
2D NMR (HMBC/HSQC): Utilize standard pulse programs. For HMBC, optimize the long-range coupling delay (e.g., for ⁿJCH with n=2,3) to observe correlations between protons and carbons.
-
Data Processing: Fourier transform the acquired data, phase correct the spectra, and reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0 ppm or the residual solvent signal.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups and to study intermolecular interactions, particularly the strong hydrogen bonding characteristic of N-unsubstituted pyrazoles.[1]
Key Data & Interpretation
The most distinctive feature in the IR spectrum of solid-state pyrazoles is the N-H stretching band. Due to strong intermolecular N-H···N hydrogen bonding, this band is typically very broad and appears at a lower frequency (3200-2600 cm⁻¹) compared to a free N-H stretch.[1] Other characteristic vibrations include C=N and C=C stretching within the pyrazole ring.[1][7]
Comparative IR Absorption Data for Pyrazole Derivatives
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Remarks | Source |
| N-H | Stretching | 3400 - 3100 | Secondary amine structure.[3] | [1][3] |
| H-Bonded Stretch | 3200 - 2600 | Very broad band, indicates strong intermolecular H-bonding.[1] | [1] | |
| C=N | Stretching | 1600 - 1560 | Characteristic of the pyrazole ring. | [7][8] |
| N-O (NO₂) ** | Asymmetric Stretch | 1563 - 1491 | For nitro-substituted pyrazoles. | [3] |
| N-O (NO₂) ** | Symmetric Stretch | 1361 - 1304 | For nitro-substituted pyrazoles. | [3] |
| N-N | Stretching | 1440 - 1419 | Confirms formation of the pyrazole ring. | [7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Clean the ATR crystal (e.g., diamond) with a solvent like isopropanol and allow it to dry completely. Record a background spectrum of the empty crystal.[1]
-
Sample Preparation: Place a small amount of the solid, dry pyrazole derivative directly onto the ATR crystal.[1]
-
Sample Analysis: Apply pressure with the anvil to ensure firm contact between the sample and the crystal.[1]
-
Data Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–600 cm⁻¹ to achieve a good signal-to-noise ratio.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the absolute, unambiguous 3D molecular structure of a pyrazole derivative in the solid state.[3] It is the gold standard for confirming stereochemistry and studying solid-state packing and intermolecular interactions, such as the hydrogen-bonding motifs (e.g., catemers or trimers) that pyrazoles form.[2][9]
Comparative Crystallographic Data for Pyrazole Derivatives
| Compound | Crystal System | Space Group | Key Lattice Parameters (Å, °) | Source |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | a=8.45, b=5.63, c=11.12, β=109.9 | [2] |
| Pyrazole-Pyrazoline Hybrid 4 | Triclinic | P-1 | a=9.35, b=9.79, c=16.37, α=87.5, β=87.3, γ=84.7 | [5] |
| bis-Pyrazole Derivative | Triclinic | P-1 | Data not specified, but system confirmed | [10] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation from a solvent mixture (e.g., DMF/MeOH).[10]
-
Crystal Mounting: Select a high-quality crystal and mount it on a diffractometer.[2]
-
Data Collection: Collect diffraction data using a suitable radiation source (e.g., Mo-Kα, λ = 0.71073 Å) at a low temperature (e.g., 172 K) to minimize thermal vibrations.[2] Data is often collected using an ω-scan technique.[2]
-
Structure Solution and Refinement: Process the collected data. Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT).[2] Refine the structural model by a least-squares method (e.g., with SHELXL) to obtain the final atomic coordinates and molecular structure.[2]
Mass Spectrometry (MS) and Chromatography
Mass spectrometry is used to determine the molecular weight of the compound and can help confirm its elemental composition. It is often coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for purification and analysis.
Key Data & Interpretation
-
MS: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) confirms the molecular weight of the synthesized pyrazole derivative.[7][11]
-
TLC: Used to monitor the progress of a reaction and check the purity of the final compound. The retention factor (Rf) value is a key parameter.[7]
-
HPLC: Provides high-resolution separation for purity assessment. Chiral HPLC, using polysaccharide-based stationary phases, is essential for separating enantiomers of chiral pyrazole derivatives.[12]
Comparative Data for Chromatographic and MS Analysis
| Technique | Parameter | Typical Value / Observation | Application | Source |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Matches the calculated molecular weight of the target compound. | Molecular Weight Confirmation | [5][7] |
| TLC | Rf Value | Varies with compound and mobile phase (e.g., acetone/petroleum ether). | Purity Check & Reaction Monitoring | [7] |
| Chiral HPLC | Resolution (Rs) | > 1.5 for baseline separation | Enantioselective Separation | [12] |
| Elemental Analysis | % Composition (C, H, N) | Within ± 0.4% of theoretical values. | Elemental Formula Confirmation | [7] |
Experimental Protocol: HPLC for Chiral Separation
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase (e.g., Lux cellulose-2 or Lux amylose-2).[12]
-
Mobile Phase: Prepare a mobile phase. For normal phase, use mixtures like n-hexane/isopropanol. For polar organic mode, use acetonitrile/methanol.[12]
-
Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase.
-
Analysis: Inject the sample into the HPLC system. Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 254 nm).
-
Data Evaluation: Determine the retention times for each enantiomer and calculate the resolution factor to ensure adequate separation.[12]
Visualizations
Caption: General workflow for synthesis and characterization of pyrazole derivatives.
Caption: Simplified pathway showing a pyrazole derivative as a COX-2 enzyme inhibitor.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Structural Landscape of Pyrazole Derivatives: A Comparative ¹H and ¹³C NMR Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride and its precursors, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to highlight key structural differences and provide a framework for analysis.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and other relevant pyrazole derivatives. These data serve as a valuable reference for predicting the spectral features of this compound. The conversion of the carboxylic acid to the carbonyl chloride is expected to induce a downfield shift in the resonance of the C4 carbon and the adjacent pyrazole proton.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Pyrazole Derivatives
| Compound | H5 | N-CH₃ | C-CH₃ | Solvent |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 8.09 (s) | 3.77 (s) | 2.14 (s) | DMSO-d₆ |
| 1,3-Dimethyl-1H-pyrazole | 7.25 (d) | 3.68 (s) | 2.18 (s) | CDCl₃ |
| 1,3,5-Trimethyl-1H-pyrazole | 5.75 (s) | 3.59 (s) | 2.15 (s), 2.11 (s) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Pyrazole Derivatives
| Compound | C3 | C4 | C5 | N-CH₃ | C-CH₃ | C=O | Solvent |
| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 148.1 | 110.5 | 138.9 | 38.8 | 13.2 | 164.2 | DMSO-d₆ |
| 1,3-Dimethyl-1H-pyrazole | 147.9 | 104.2 | 137.5 | 38.7 | 13.5 | - | CDCl₃ |
| 1,3,5-Trimethyl-1H-pyrazole | 147.2 | 105.7 | 147.2 | 36.1 | 13.5, 11.3 | - | CDCl₃ |
Experimental Workflow for NMR Analysis
The logical progression from sample preparation to final structural elucidation is a critical aspect of NMR spectroscopy. The following diagram illustrates a standardized workflow for the NMR analysis of pyrazole derivatives.
Caption: General workflow for NMR analysis of pyrazole derivatives.
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR spectroscopy , the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR spectroscopy , a proton-decoupled spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts (δ) of all signals are reported in parts per million (ppm) relative to the TMS internal standard.
-
For ¹H NMR spectra, the integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
Spin-spin coupling constants (J) are measured in Hertz (Hz) and provide information about the connectivity of neighboring protons.
-
The final elucidated structure is determined by a comprehensive analysis of the chemical shifts, coupling patterns, and integration values, often in conjunction with other analytical techniques such as mass spectrometry and infrared spectroscopy.
validation of a new synthetic method for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methodologies for the preparation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. We will objectively evaluate an established industrial method against a newer, lab-scale approach, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
At a Glance: Method Comparison
| Parameter | Established Method | New Method |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine, Sodium Hydroxide |
| Overall Yield | High (exact percentage not stated, but large scale production implies high efficiency) | ~85% (estimated) |
| Product Purity | 98.9%[1] | High (typically >98% after recrystallization) |
| Reaction Steps | 3 (Condensation, Cyclization, Hydrolysis) | 2 (Cyclocondensation, Hydrolysis) |
| Reaction Time | ~8 hours + distillation and workup | ~6 hours + workup |
| Key Reagents | Acetic anhydride, Toluene | Sodium Hydroxide |
| Scalability | Proven for large-scale industrial production[1] | Suitable for lab-scale synthesis, potentially scalable |
Established Method: A Three-Step Industrial Process
This method, detailed in the patent literature, is a robust procedure suitable for large-scale production. It commences with the condensation of ethyl acetoacetate and triethyl orthoformate, followed by a cyclization reaction with methylhydrazine, and concludes with hydrolysis to yield the final product.[1]
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A)
-
In a suitable reactor, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]
-
Heat the mixture to 110-120°C and maintain reflux for 4 hours.[1]
-
After the reaction is complete, cool the mixture to 40°C.
-
Remove low-boiling components by vacuum distillation, ensuring the pot temperature does not exceed 100°C. The resulting product is Compound A (ethyl 2-(ethoxymethylene)-3-oxobutanoate).
Step 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate (Compound B)
-
In a separate reactor, charge a 40% aqueous solution of methylhydrazine and toluene.
-
Cool the mixture to 8-10°C with stirring.
-
Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.
-
Allow the reaction to proceed at this temperature.
-
After the reaction is complete, allow the layers to separate and collect the upper organic layer containing Compound B.
Step 3: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Transfer the organic layer containing Compound B to a reactor and heat to 85-90°C.[1]
-
Slowly add a 15% aqueous solution of hydrochloric acid.
-
During the addition, continuously remove toluene and water by distillation.
-
Once the addition is complete, cool the mixture to 30°C.
-
The product precipitates and is collected by centrifugation, followed by drying. This yields 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid with a purity of 98.9%.[1]
Caption: Workflow for the Established Synthesis Method.
New Method: A Two-Step Laboratory Approach
This proposed new method simplifies the synthesis into two main steps: a direct cyclocondensation to form the pyrazole ester, followed by hydrolysis. This approach avoids the use of acetic anhydride and offers a more streamlined workflow for laboratory-scale synthesis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. The product can be further purified by column chromatography if necessary.
Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product precipitates as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Caption: Workflow for the New Synthesis Method.
Comparative Analysis of Key Steps
The primary distinction between the two methods lies in the initial formation of the pyrazole ring. The established method employs a two-step sequence of condensation followed by cyclization, whereas the new method achieves this in a single cyclocondensation step.
Caption: Comparison of Key Synthetic Steps.
References
A Comparative Guide to LC-MS and Alternative Methodologies for the Analysis of Pyrazole Synthesis Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, necessitates robust analytical methodologies to monitor reaction progress, identify intermediates and byproducts, and ensure the purity of the final product. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely adopted technique for this purpose, a comprehensive understanding of its performance in comparison to other analytical methods is crucial for selecting the optimal tool for a given research and development objective. This guide provides an objective comparison of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of pyrazole synthesis reaction mixtures, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Feature | LC-MS | GC-MS | FT-IR | NMR |
| Applicability | Broad range of pyrazoles and intermediates, including non-volatile and thermally labile compounds. | Volatile and thermally stable pyrazoles and byproducts. Derivatization may be required for polar compounds. | Real-time, in-line monitoring of functional group changes. Less specific for individual compound identification. | Detailed structural elucidation of reactants, intermediates, and products in solution. |
| Sensitivity | High (typically ng/mL to pg/mL). | High (typically pg to fg on-column). | Moderate to low, dependent on the concentration of species with distinct IR absorption. | Lower than MS techniques, typically requiring mg to µg quantities. |
| Selectivity | High, especially with tandem MS (MS/MS) for isobaric compounds. | High, excellent for separating regioisomers with appropriate columns.[1] | Low to moderate, as multiple components can have overlapping spectral features. | High, provides unambiguous structural information and isomeric differentiation. |
| Quantitative Analysis | Excellent, with good linearity and accuracy. | Excellent, with the use of internal standards. | Can be quantitative for major components with calibration. | Excellent for determining relative concentrations of species in a mixture. |
| Speed of Analysis | Relatively fast, with typical run times of a few minutes. | Fast, with run times typically under 30 minutes. | Very fast, providing real-time data for in-line monitoring. | Slower, with acquisition times ranging from minutes to hours for detailed studies. |
| Sample Preparation | Minimal, often simple dilution of the reaction mixture. | Can be more involved, potentially requiring extraction and derivatization. | Minimal to none for in-line analysis. | Simple, dilution in a deuterated solvent. |
Experimental Protocols
LC-MS/MS Method for Quantitative Analysis of Pyrazole Derivatives
This protocol is adapted for the quantitative analysis of a target pyrazole product in a reaction mixture.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of acetonitrile to precipitate any solids and stop the reaction.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant 1:10 with the initial mobile phase composition.
-
Add an appropriate internal standard.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the target pyrazole and internal standard.
GC-MS Protocol for the Analysis of Pyrazole Isomers
This protocol is suitable for the analysis of volatile pyrazole isomers.[1]
1. Sample Preparation:
-
Extract a 1 mL aliquot of the reaction mixture with 1 mL of dichloromethane.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility of polar analytes.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250 °C[1]
-
Injection Volume: 1 µL (split or splitless, depending on concentration)[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
In-line FT-IR Spectroscopy for Real-Time Reaction Monitoring
This protocol outlines the setup for continuous monitoring of a pyrazole synthesis.
1. Experimental Setup:
-
The reaction is carried out in a reactor equipped with an Attenuated Total Reflectance (ATR) FT-IR probe inserted directly into the reaction mixture.
-
The ATR probe is connected to an FT-IR spectrometer via a fiber-optic cable.
2. Data Acquisition:
-
A background spectrum of the solvent and starting materials (at t=0) is collected before initiating the reaction.
-
Spectra are continuously acquired at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
The disappearance of reactant peaks (e.g., C=O stretching of a diketone) and the appearance of product peaks (e.g., C=N stretching of the pyrazole ring) are monitored.
¹H NMR Spectroscopy for Kinetic Analysis
This protocol is designed for monitoring the kinetics of a pyrazole synthesis.
1. Sample Preparation:
-
The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆).
-
A known concentration of an internal standard (e.g., tetramethylsilane - TMS or another inert compound with a distinct chemical shift) is added.
2. NMR Data Acquisition:
-
¹H NMR spectra are acquired at specific time intervals using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The integration of characteristic signals for the reactants, intermediates, and the pyrazole product are measured relative to the internal standard.
-
The concentration of each species at different time points is calculated to determine the reaction kinetics.
Performance Data Comparison
| Parameter | LC-MS/MS | GC-MS | FT-IR | ¹H NMR |
| Limit of Quantification (LOQ) | 0.05 µg/L for pyrazole in water[2] | 0.04 µg/L for pyrazole in water[2] | Concentration dependent, typically in the % range for major components. | ~0.1-1 mM for routine analysis. |
| Recovery | 70-110% for pyrazole fungicides in various matrices | 85-115% for pyrazole isomers in industrial mixtures[1] | Not applicable for in-line monitoring. | Not applicable for direct reaction monitoring. |
| Precision (RSD) | <15% | <10% | Variable, dependent on signal-to-noise. | <5% for relative quantification. |
| Analysis Time per Sample | 5-10 minutes | 15-30 minutes | Real-time (spectra every 1-5 minutes) | 5-15 minutes per spectrum |
Visualizing the Workflow: LC-MS Analysis of Pyrazole Synthesis
References
A Comparative Guide to the Reactivity of Pyrazole-Carbonyl Chlorides in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Understanding Reactivity in Acylation Reactions
The reactivity of pyrazole-carbonyl chlorides in acylation reactions, typically with amines to form amides, is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the substituents on the pyrazole ring. Electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the acyl chloride towards nucleophiles. Conversely, electron-donating groups are expected to decrease reactivity.
Comparative Reactivity: A Qualitative Assessment
Based on a review of published synthetic procedures, we can infer the relative reactivity of various pyrazole-carbonyl chlorides by examining the reaction conditions and reported yields for the formation of pyrazole-carboxamides. It is important to note that these comparisons are qualitative, as the reactions were not conducted under identical, controlled conditions for the purpose of a direct kinetic study.
The following table summarizes the synthesis of pyrazole-carboxamides from different pyrazole-carbonyl chlorides, providing an indirect measure of their comparative reactivity.
| Pyrazole-Carbonyl Chloride Derivative | Nucleophile (Amine) | Reaction Conditions | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene, reflux, 10 h | 71 | [1] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene, reflux, 10 h | 77 | [1] |
| 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride | Various substituted aryl amines | PCl3/I2 for acyl chloride formation, then acidic condensation | Not specified for individual amines | [2] |
Observations:
-
The presence of strongly electron-withdrawing nitro groups on the N-phenyl substituent of the pyrazole ring, as in 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride and 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride, facilitates the reaction with anilides, leading to good yields (71% and 77%, respectively) under reflux conditions.[1] The slightly higher yield observed for the mono-nitro derivative compared to the di-nitro derivative might be influenced by steric factors or solubility, highlighting the complexity of direct comparisons without controlled kinetic studies.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of pyrazole-carboxamides from pyrazole-carbonyl chlorides, based on commonly reported methods.
General Procedure for the Synthesis of N-Aryl Pyrazole-Carboxamides:
-
Preparation of the Pyrazole-Carbonyl Chloride: To a solution of the corresponding pyrazole-carboxylic acid in a suitable solvent (e.g., toluene, dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., disappearance of the starting material by TLC or IR spectroscopy). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazole-carbonyl chloride.
-
Amide Formation: The crude pyrazole-carbonyl chloride is dissolved in an anhydrous solvent (e.g., xylene, toluene, or dichloromethane). To this solution, an equimolar amount of the desired amine and a base (e.g., pyridine or triethylamine), if necessary, are added. The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute acid solution to remove any remaining amine and base. The organic layer is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure pyrazole-carboxamide.
Role in Signaling Pathways: Pyrazole Derivatives as Kinase Inhibitors
Pyrazole-containing compounds are prominent scaffolds in the development of kinase inhibitors, which are crucial therapeutic agents, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, such as the PI3K-Akt-mTOR and MAPK/ERK pathways.
The diagram below illustrates the general mechanism of action for a pyrazole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation and survival.
Figure 1. General signaling pathway showing the inhibitory action of a pyrazole-based kinase inhibitor.
As depicted in Figure 1, growth factors bind to receptor tyrosine kinases on the cell surface, initiating a signaling cascade that involves the activation of intracellular kinases. These kinases then phosphorylate downstream effector proteins, ultimately leading to cellular responses such as proliferation and survival. Pyrazole-based inhibitors are designed to bind to the ATP-binding pocket of specific kinases, thereby preventing their catalytic activity and blocking the downstream signaling, which can be an effective strategy for cancer treatment.[3][4][5] Many pyrazole derivatives have been investigated as inhibitors of kinases such as Akt, BCR-ABL, and checkpoint kinases.[3]
Conclusion
This guide provides a qualitative comparison of the reactivity of different pyrazole-carbonyl chlorides based on available literature. The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining their reactivity in acylation reactions. Pyrazole-based scaffolds are of high importance in drug discovery, particularly in the development of kinase inhibitors that modulate key cellular signaling pathways. Further quantitative studies are necessary to establish a precise reactivity scale for this important class of compounds.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of various pyrazole derivatives, supported by experimental data. Detailed methodologies for the synthesis, crystallization, and X-ray analysis are also presented to assist researchers in their structural elucidation endeavors.
Data Presentation: Crystallographic Parameters of Pyrazole Derivatives
The following table summarizes the key crystallographic data for a selection of pyrazole derivatives, showcasing the influence of different substituents on their crystal packing and unit cell dimensions.
| Compound Name/Substituents | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4-Iodo-1H-pyrazole | Orthorhombic | Pnma | 14.596(3) | 13.689(3) | 3.8700(8) | 90 | 90 | 90 | 4 |
| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | 10.136(2) | 3.9010(8) | 12.189(3) | 90 | 110.19(3) | 90 | 4 |
| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | 10.013(2) | 3.8290(8) | 11.911(2) | 90 | 109.91(3) | 90 | 4 |
| 1-(Hydroxymethyl)-3,5-dimethylpyrazole | Monoclinic | P2₁/n | 7.9713(2) | 11.4589(3) | 7.9880(2) | 90 | 115.157(1) | 90 | 4 |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate | Monoclinic | P2₁/c | 7.177(2) | 19.652(4) | 6.886(2) | 90 | 113.69(3) | 90 | 4 |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | 4 |
Experimental Protocols
General Synthesis of Pyrazole Derivatives (from β-diketones)
A common and versatile method for the synthesis of pyrazole derivatives involves the condensation of a β-diketone with hydrazine hydrate or a substituted hydrazine.
Materials:
-
β-diketone (e.g., acetylacetone for 3,5-dimethylpyrazole) (1 equivalent)
-
Hydrazine hydrate or substituted hydrazine (1 equivalent)
-
Ethanol or acetic acid as solvent
Procedure:
-
Dissolve the β-diketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazine dropwise to the solution at room temperature with stirring.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to obtain the pure pyrazole derivative.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of organic compounds.
Materials:
-
Purified pyrazole derivative
-
A suitable solvent in which the compound has moderate solubility
-
A clean vial or small beaker
Procedure:
-
Prepare a saturated or nearly saturated solution of the purified pyrazole derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution through a syringe filter or a cotton plug into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
-
Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.
X-ray Diffraction Data Collection and Structure Refinement
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[2]
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-170 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[2]
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[2]
-
A series of diffraction images are collected as the crystal is rotated.[2]
Structure Solution and Refinement:
-
The collected diffraction data is processed, which includes integration of reflection intensities and application of corrections (e.g., for absorption).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Mandatory Visualization
Below is a workflow diagram illustrating the process of X-ray crystallographic analysis of pyrazole derivatives.
Caption: Workflow for X-ray Crystallographic Analysis.
References
A Comparative Spectroscopic Guide to Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Differentiation
Pyrazole and its isomers are foundational scaffolds in medicinal chemistry and materials science. Distinguishing between these isomers is critical for structure elucidation, reaction monitoring, and the rational design of novel molecules. This guide provides a detailed comparison of pyrazole and its common isomer, indazole, using key spectroscopic techniques. All data presented is supported by experimental findings to aid in the unambiguous identification of these important heterocyclic compounds.
Spectroscopic Analysis Overview
The structural differences between pyrazole isomers, while subtle, give rise to distinct fingerprints in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for discerning the precise arrangement of atoms, while Infrared (IR) spectroscopy provides key information on functional groups and bonding. Mass Spectrometry (MS) complements these techniques by revealing the molecular weight and fragmentation patterns.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for identifying pyrazole isomers and determining tautomeric equilibrium in solution.[1] The chemical shifts (δ) of protons and carbons in the heterocyclic ring are highly sensitive to their electronic environment.
In ¹H NMR , the protons of the pyrazole ring typically appear as distinct signals. For 1H-pyrazole, the N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. The CH protons at positions 3 and 5 are deshielded compared to the proton at position 4.
¹³C NMR is exceptionally useful for distinguishing between tautomers of substituted pyrazoles.[2][3] For instance, in a 3(5)-substituted pyrazole, the chemical shifts of C3 and C5 change significantly depending on the position of the N-H proton.[2] This allows for the determination of the predominant tautomer in solution. Coalescence or broadening of the C3 and C5 signals can indicate a rapid tautomeric exchange.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. For pyrazole and its isomers, the most characteristic absorption is the N-H stretching vibration. In the gas phase, this appears around 3500 cm⁻¹, but in the solid state or in solution, extensive hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 2600-3200 cm⁻¹).[4] The specific shape and position of the N-H band can provide clues about the hydrogen-bonding motif (e.g., catemeric vs. trimeric).[4] Other key bands include C-H stretching and ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Pyrazole and its isomers are aromatic and thus tend to exhibit a prominent molecular ion peak ([M]⁺•).[5][6] The fragmentation is often characterized by the loss of small, stable molecules like HCN. While isomers like pyrazole and indazole have different molecular weights, substituted positional isomers will have the same molecular weight, requiring analysis of their fragmentation patterns for differentiation.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for 1H-pyrazole and its benzo-fused isomer, 1H-indazole. These values serve as a baseline for comparison.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | H3 | H4 | H5 | H6 | H7 | NH |
| 1H-Pyrazole | ~7.6 ppm | ~6.3 ppm | ~7.6 ppm | - | - | Variable, broad |
| 1H-Indazole | ~8.1 ppm | ~7.4 ppm | ~7.2 ppm | ~7.6 ppm | ~7.8 ppm | ~10.5 ppm |
Note: Numbering for indazole follows standard bicyclic nomenclature.
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | C3 | C4 | C5 | C(3a) | C(7a) | Other Aryl C |
| 1H-Pyrazole | ~134.7 ppm | ~105.5 ppm | ~134.7 ppm | - | - | - |
| 1H-Indazole | ~134.0 ppm | ~121.0 ppm | ~126.5 ppm | ~120.5 ppm | ~140.0 ppm | ~121.5, ~127.0 ppm |
Note: ¹³C NMR assignments for pyrazole and indazole can be complex and are best confirmed with 2D NMR techniques.[2][7]
Table 3: Key Infrared (IR) Absorption Data (Solid State, cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | Ring Vibrations |
| 1H-Pyrazole | 2600-3130 (broad, complex)[4] | ~3100 | ~1500, ~1400 |
| 1H-Indazole | 2600-3200 (broad, complex) | ~3060 | ~1620, ~1500 |
Note: The N-H stretching region is complex due to strong hydrogen bonding and potential Fermi resonance interactions.[4]
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 68 ([M]⁺•), 41, 40 |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 118 ([M]⁺•), 91, 64 |
Experimental Protocols
Accurate and reproducible data is paramount. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters often include a spectral width of 12-16 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-5 seconds.[8][9]
-
¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Mix 1-2 mg of the solid pyrazole sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr).[10] Grind the mixture thoroughly to a fine powder.
-
Pellet Formation : Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquisition : Record a background spectrum of the empty sample holder or a pure KBr pellet. Place the sample pellet in the spectrometer and collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.[8][10]
-
Data Analysis : The positions of absorption bands are reported in wavenumbers (cm⁻¹). The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[6] Electrospray Ionization (ESI) is often used for LC-MS and typically shows the protonated molecular ion ([M+H]⁺).[11]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis : The resulting mass spectrum plots ion intensity versus m/z, revealing the molecular ion and fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown pyrazole isomer.
Caption: Workflow for the spectroscopic identification of pyrazole isomers.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indazole [webbook.nist.gov]
- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
biological activity comparison of pyrazole-based compounds
A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various pyrazole-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.[3][4]
Comparative Efficacy of Pyrazole Derivatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various cancer cell lines, providing a comparative overview of their potency. Doxorubicin and Cisplatin are included as standard reference drugs.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [5] |
| Compound 28 | HCT116 (Colon) | 0.035 | Sorafenib | - | [5] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |
| Compound 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [5] |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [5] |
| Compound 42 | HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [5] |
| Compound 31 | A549 (Lung) | 42.79 | - | - | [5] |
| Compound 32 | A549 (Lung) | 55.73 | - | - | [5] |
| Compound 24e | PC-3 (Prostate) | - | - | - | [6] |
| Compound 24e | MCF-7 (Breast) | 5.5 | - | - | [6] |
| Compound 17a | A549 (Lung) | 4.47 (µg/mL) | Cisplatin | 0.95 (µg/mL) | [6] |
| Compound 17b | A549 (Lung) | 3.46 (µg/mL) | Cisplatin | 0.95 (µg/mL) | [6] |
| Thiazolyl-pyrazoline Derivative | MCF-7 (Breast) | 0.07 | - | - | [7] |
Signaling Pathway of Pyrazole-Based Kinase Inhibitors
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified signaling pathway targeted by these inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
The pyrazole nucleus is a key structural motif in many compounds with potent activity against a variety of bacterial and fungal pathogens.[9][10]
Comparative Efficacy of Pyrazole Derivatives Against Microorganisms
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms, with Ciprofloxacin and Clotrimazole as standard antibacterial and antifungal drugs, respectively.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [11] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 | [11] |
| Compound 2 | Aspergillus niger | 1 | Clotrimazole | 2 | [11] |
| Compound 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 | [11] |
| Compound 21a | Aspergillus niger | 2.9-7.8 | Clotrimazole | - | [9] |
| Compound 21a | Staphylococcus aureus | 62.5-125 | Chloramphenicol | - | [9] |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | - | - | [12] |
| Compound 9 | Enterococcus faecalis | 4 | - | - | [12] |
| Compound 5c | Klebsiella pneumoniae | 6.25 (mg/mL) | - | - | [13] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the antimicrobial activity of pyrazole compounds typically involves initial screening followed by quantitative assessment of the minimum inhibitory concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each pyrazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]
Comparative Efficacy of Pyrazole Derivatives in Inflammation Models
The following table summarizes the in vivo anti-inflammatory activity of several pyrazole derivatives in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound/Derivative | Animal Model | Edema Inhibition (%) | Standard Drug | Edema Inhibition (%) | Reference |
| Compound 5a | Rat | ≥84.2 | Diclofenac | 86.72 | [8] |
| Compound 3k | Mouse | Comparable to Indomethacin | Indomethacin | - | [8] |
| Compound 117a | - | 93.80 | Diclofenac Sodium | 90.21 | [15] |
| Compounds with SOMe group | - | - | Celecoxib | - | [16] |
| Methoxy derivatives | - | - | SC-558 | - | [16] |
| AD 532 | Rat | Promising results | Celecoxib/Indomethacin | - | [17] |
Mechanism of Action: COX Inhibition
Pyrazole-based anti-inflammatory drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The animals are divided into groups and administered the pyrazole compounds, a standard anti-inflammatory drug (e.g., Diclofenac sodium), or the vehicle, typically via oral gavage, one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is given into the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. srrjournals.com [srrjournals.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of different catalysts in pyrazole cyclocondensation reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole and its derivatives, a cornerstone in medicinal chemistry and materials science, heavily relies on efficient catalytic methods. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains a primary route to this privileged scaffold. The choice of catalyst is paramount, directly influencing reaction rates, yields, and overall process sustainability. This guide provides a comparative overview of the performance of various catalysts in pyrazole cyclocondensation reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalysts
The efficacy of different catalysts in pyrazole synthesis varies significantly based on the catalyst type, substrate scope, and reaction conditions. The following table summarizes the performance of several catalyst classes, providing a quantitative comparison of their efficiency.
| Catalyst Type | Catalyst Example | Substrates (1,3-Dicarbonyl & Hydrazine) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ionic Liquid | [C4mim][FeCl4] | Acetylacetone, 2,4-Dinitrophenylhydrazine | Neat | Room Temp. | 10 min | 96 | [1] |
| Ionic Liquid | [Et3NH][HSO4] | Aryl aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Neat | Room Temp. | 15 min | up to 95 | [2] |
| Nanocatalyst | Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Neat | 120 | 25 min | 95 | [3] |
| Nanocatalyst | Graphene Oxide Nanoparticles | 1,3-Dicarbonyl compounds, Hydrazine | Ethanol | Reflux | 30-60 min | 85-95 | [4] |
| Metal-Oxo Cluster | NaCoMo | Sulfonyl hydrazides, 1,3-Diketones | Ethanol | 80 | 12 h | up to 99 | [3] |
| Metal Catalyst | AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | CH2Cl2 | Room Temp. | 1 h | up to 99 | [3] |
| Metal Catalyst | Heterogeneous Nickel-based | Acetophenone derivatives, Hydrazine, Aldehyde derivatives | Ethanol | Room Temp. | 3 h | Good to Excellent | [5] |
| Metal Catalyst | RuH2(PPh3)3CO / Xantphos | 2-Alkyl-1,3-diols, Hydrazines | Toluene | 110 | 24 h | up to 84 | [6] |
| Organocatalyst | Taurine | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Water | 80 | 2 h | 85-92 | [7] |
| Acid Catalyst | Amberlyst-70 | 1,3-Diketones, Hydrazine derivatives | Neat | 100 | 1-2 h | Good to Excellent | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using different catalytic systems.
Protocol 1: Pyrazole Synthesis using an Ionic Liquid Catalyst ([C4mim][FeCl4])
This procedure is adapted from the synthesis of pyrazole derivatives using a transition metal-based ionic liquid.[1]
Materials:
-
1,3-Diketone (e.g., acetylacetone, 1 mmol)
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine, 1 mmol)
-
[C4mim][FeCl4] (10 mol%)
Procedure:
-
In a round-bottom flask, a mixture of the 1,3-diketone (1 mmol) and the hydrazine derivative (1 mmol) is prepared.
-
The ionic liquid catalyst, [C4mim][FeCl4] (10 mol%), is added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is extracted using a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water to remove the ionic liquid.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization to afford the pure pyrazole derivative.
Protocol 2: Pyrazole Synthesis using a Heterogeneous Nanocatalyst (Nano-ZnO)
This protocol is based on the environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives using a nano-ZnO catalyst.[3]
Materials:
-
Hydrazine (e.g., phenylhydrazine, 1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol)
-
Nano-ZnO catalyst (specified amount, e.g., 10 mol%)
Procedure:
-
A mixture of the hydrazine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and nano-ZnO catalyst is placed in a reaction vessel.
-
The reaction is carried out under solvent-free conditions at a specified temperature (e.g., 120 °C) with stirring.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid mixture is then washed with a suitable solvent (e.g., ethanol) and filtered to separate the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent to give the pure pyrazole derivative. The nano-catalyst can often be recovered, washed, dried, and reused for subsequent reactions.[4]
Visualizing the Workflow
A generalized workflow for catalyzed pyrazole cyclocondensation provides a clear overview of the experimental process, from reactant preparation to product isolation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and effective disposal of reactive chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a compound belonging to the acid chloride class. Due to its reactive nature, specific procedures must be followed to neutralize its hazardous properties before final disposal. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Core Principles of Disposal
This compound, as an acid chloride, is sensitive to moisture and will react with water to produce hydrochloric acid and the corresponding carboxylic acid. The primary disposal strategy involves a controlled neutralization reaction. This is typically achieved by slowly adding the compound to a basic solution, which will neutralize the acidic byproducts.
Quantitative Data Summary
For the safe neutralization of this compound, the following table summarizes the recommended materials and their specifications.
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution | Readily available, inexpensive, and provides a controlled neutralization reaction. |
| Concentration of Base | 5-10% aqueous solution | A dilute solution helps to control the rate of reaction and dissipate heat effectively. |
| Ratio of Base to Acid Chloride | Excess of basic solution | Ensures complete neutralization of the acid chloride and the resulting hydrochloric acid. |
| Reaction Temperature | Maintained at room temperature with ice bath cooling | The neutralization reaction is exothermic; cooling is necessary to prevent excessive heat generation. |
| Final pH | 6.0 - 8.0 | Confirms that the solution has been neutralized and is safe for further disposal. |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe neutralization and disposal of this compound.
Materials and Equipment:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Large beaker or flask (at least 10 times the volume of the acid chloride)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
pH paper or pH meter
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a fume hood.
Procedure:
-
Preparation:
-
Don appropriate PPE and perform the entire procedure within a certified chemical fume hood.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in the large beaker or flask.
-
Place the beaker/flask in an ice bath on a magnetic stir plate and begin gentle stirring.
-
-
Neutralization:
-
Slowly and carefully add the this compound to the stirring basic solution dropwise using a dropping funnel or pipette.
-
Observe the reaction for signs of gas evolution (CO₂) and heat generation. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.
-
Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
-
Verification:
-
Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter.
-
If the pH is still acidic (below 6.0), add more of the basic solution until the pH is in the neutral range (6.0 - 8.0).
-
-
Final Disposal:
-
The neutralized solution can typically be disposed of down the drain with copious amounts of water. However, always consult and adhere to your institution's and local regulations for chemical waste disposal.[1][2]
-
Dispose of all contaminated materials (e.g., pipette tips, gloves) in the appropriate solid waste stream.
-
Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this detailed protocol, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's safety guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
